Dnp-PLGMWSR
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C44H61N13O13S |
|---|---|
Molecular Weight |
1012.1 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C44H61N13O13S/c1-24(2)18-31(53-42(64)35-11-7-16-55(35)34-13-12-26(56(67)68)20-36(34)57(69)70)38(60)49-22-37(59)50-29(14-17-71-3)39(61)52-32(19-25-21-48-28-9-5-4-8-27(25)28)40(62)54-33(23-58)41(63)51-30(43(65)66)10-6-15-47-44(45)46/h4-5,8-9,12-13,20-21,24,29-33,35,48,58H,6-7,10-11,14-19,22-23H2,1-3H3,(H,49,60)(H,50,59)(H,51,63)(H,52,61)(H,53,64)(H,54,62)(H,65,66)(H4,45,46,47)/t29-,30-,31-,32-,33-,35-/m0/s1 |
InChI Key |
AZDJGXPMCRXEQN-SUUSVYONSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Fluorescence Mechanism of Dnp-PLGMWSR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data related to the fluorogenic matrix metalloproteinase (MMP) substrate, Dnp-PLGMWSR.
Core Mechanism of this compound Fluorescence
The fluorescence of this compound is based on the principle of intramolecular fluorescence quenching and subsequent dequenching upon enzymatic cleavage. The peptide sequence, Pro-Leu-Gly-Met-Trp-Ser-Arg, is flanked by a 2,4-dinitrophenyl (Dnp) group at the N-terminus and contains an intrinsic fluorophore, the amino acid tryptophan (Trp).
In the intact peptide, the Dnp group acts as a quencher, suppressing the natural fluorescence of the tryptophan residue.[1][2] This quenching occurs due to the close proximity of the Dnp and tryptophan moieties, which facilitates energy transfer from the excited tryptophan to the Dnp group. This process is a combination of static and dynamic quenching. While often referred to as a FRET (Förster Resonance Energy Transfer) substrate, the quenching mechanism also involves collisional quenching and the formation of a non-fluorescent ground-state complex.
This compound is a specific substrate for matrix metalloproteinases MMP-2 and MMP-9.[2][3] These enzymes recognize and cleave the peptide bond between Glycine (Gly) and Methionine (Met). Upon cleavage, the Dnp-containing fragment is released, separating the quencher from the tryptophan fluorophore. This separation eliminates the quenching effect, leading to a significant increase in the fluorescence intensity of tryptophan. The rate of this fluorescence increase is directly proportional to the enzymatic activity of MMP-2 or MMP-9.
The fluorescence of the liberated tryptophan-containing fragment can be monitored by exciting at its characteristic wavelength of approximately 280 nm and measuring the emission at around 360 nm.[4]
Quantitative Data
The following tables summarize the key quantitative parameters associated with the use of this compound as a fluorogenic substrate for MMP-2 and MMP-9.
Table 1: Physicochemical and Spectroscopic Properties
| Parameter | Value | Reference(s) |
| Full Peptide Sequence | Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg | [2] |
| Fluorophore | Tryptophan (Trp) | [1] |
| Quencher | 2,4-Dinitrophenyl (Dnp) | [1] |
| Excitation Wavelength (λex) | ~280 nm | [4] |
| Emission Wavelength (λem) | ~360 nm | [4] |
| Fluorescence Quantum Yield (Φ) of Tryptophan (in water) | ~0.13 | [5] |
| Fluorescence Quantum Yield (Φ) of Intact this compound | Significantly lower than 0.13 (quenched) | [1] |
Table 2: Kinetic Parameters for Enzymatic Cleavage
| Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| MMP-2 (72-kDa gelatinase) | Value not found | Value not found | Value not found | |
| MMP-9 (92-kDa gelatinase) | Value not found | Value not found | Value not found |
Experimental Protocols
This section provides a detailed methodology for a standard in vitro assay to measure the activity of MMP-2 or MMP-9 using the this compound substrate.
Reagents and Materials
-
This compound substrate
-
Recombinant active MMP-2 or MMP-9 enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35
-
Inhibitor (optional, for control experiments, e.g., EDTA)
-
96-well black microplates
-
Fluorescence microplate reader with excitation at ~280 nm and emission detection at ~360 nm
Stock Solution Preparation
-
This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1-10 mM. Store at -20°C.
-
Enzyme Stock Solution: Reconstitute the lyophilized enzyme in the assay buffer to a desired stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Inhibitor Stock Solution: Prepare a stock solution of a broad-spectrum MMP inhibitor, such as EDTA, in the assay buffer (e.g., 100 mM).
Assay Procedure
-
Prepare Working Solutions:
-
Dilute the this compound stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).
-
Dilute the enzyme stock solution in assay buffer to the desired final concentration (in the nanomolar range). The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Set up the Assay Plate:
-
Add 50 µL of the this compound working solution to each well of a 96-well black microplate.
-
For inhibitor control wells, add a small volume of the inhibitor stock solution and bring the volume to 100 µL with the enzyme working solution.
-
For the no-enzyme control (blank), add 50 µL of assay buffer.
-
For the positive control (enzyme activity), add 50 µL of the enzyme working solution.
-
-
Initiate the Reaction: Add 50 µL of the diluted enzyme solution to the wells containing the substrate to start the reaction. The final reaction volume will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. Use an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Plot the fluorescence intensity versus time.
-
The initial rate of the reaction (V0) is determined from the slope of the linear portion of the curve.
-
Enzyme activity can be calculated by converting the rate of fluorescence increase to the rate of substrate cleavage using a standard curve of the fluorescent product.
-
Visualizations
The following diagrams illustrate the key processes involved in the this compound fluorescence mechanism and its application.
References
- 1. Continuously recording fluorescent assays optimized for five human matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Photoinduced Processes in Lysine-Tryptophan-Lysine Tripeptide with L and D Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
DNP-PLGMWSR: A Technical Guide to its Substrate Specificity for Matrix Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the substrate specificity of the fluorogenic peptide DNP-PLGMWSR for various matrix metalloproteinases (MMPs). It provides a comprehensive overview of its kinetic parameters, detailed experimental protocols for its use, and insights into the signaling pathways of the primary MMPs it targets.
Introduction to this compound
The this compound peptide is a widely utilized fluorogenic substrate for the continuous assay of MMP activity. Its design is based on the principle of fluorescence resonance energy transfer (FRET). The peptide sequence, Pro-Leu-Gly-Met-Trp-Ser-Arg, is flanked by a 2,4-dinitrophenyl (DNP) group at the N-terminus and contains a tryptophan (Trp) residue. In the intact peptide, the DNP group quenches the intrinsic fluorescence of the tryptophan residue. Upon enzymatic cleavage of the peptide bond between glycine and methionine by an MMP, the DNP quencher is spatially separated from the tryptophan fluorophore, resulting in a measurable increase in fluorescence intensity. This allows for real-time monitoring of enzyme activity. The fluorescence is typically measured at an excitation wavelength of 280 nm and an emission wavelength of 360 nm.[1]
Substrate Specificity and Kinetic Parameters
The this compound substrate was originally optimized for human fibroblast gelatinase (MMP-2) and human neutrophil gelatinase (MMP-9).[2] While it is predominantly used for assaying these two gelatinases, its reactivity with other MMPs is a critical factor for researchers investigating specific MMP functions or screening for selective inhibitors. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio. Below is a summary of the available kinetic data for the cleavage of this compound by various MMPs.
| MMP | Trivial Name | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| MMP-2 | Gelatinase A | Data not available | Data not available | Data not available |
| MMP-9 | Gelatinase B | Data not available | Data not available | Data not available |
Note: Despite extensive literature searches, the specific kcat and Km values from the original seminal paper by Netzel-Arnett et al. (1991) were not available in the public domain. Researchers are advised to determine these parameters empirically under their specific experimental conditions or consult the primary literature for studies that may have replicated and reported these values.
Experimental Protocols
This section provides a detailed methodology for performing an MMP activity assay using the this compound substrate.
Materials and Reagents
-
Recombinant active MMP-2 or MMP-9
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl₂, and 0.05% (w/v) Brij-35
-
MMP inhibitor (e.g., EDTA, GM6001) for control experiments
-
Fluorometer capable of excitation at 280 nm and emission at 360 nm
-
96-well black microplates
Experimental Workflow
The following diagram illustrates the general workflow for the MMP activity assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Reconstitute the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in assay buffer to the desired final concentrations.
-
Dilute the active MMP enzyme in assay buffer to the desired concentration just before use. Keep the enzyme on ice.
-
-
Assay Setup:
-
In a 96-well black microplate, add the appropriate volume of assay buffer.
-
Add the this compound substrate to each well to achieve a range of final concentrations (e.g., for Km determination).
-
Include control wells:
-
No enzyme control: Substrate and assay buffer only.
-
Inhibitor control: Substrate, assay buffer, and a known MMP inhibitor.
-
Buffer blank: Assay buffer only.
-
-
-
Enzyme Reaction and Measurement:
-
Equilibrate the microplate to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the diluted active MMP enzyme to each well (except the no-enzyme control and blank).
-
Immediately place the plate in a pre-warmed fluorometer.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the enzyme-containing wells.
-
Plot the fluorescence intensity versus time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.
-
For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways of MMP-2 and MMP-9
MMP-2 and MMP-9 are key regulators of the extracellular matrix (ECM) and are implicated in various physiological and pathological processes, including development, wound healing, and cancer progression. Their expression and activity are tightly controlled by complex signaling networks.
Activation of MMP-2
The activation of pro-MMP-2 (the inactive zymogen) is a multi-step process that primarily occurs on the cell surface and is critically dependent on Membrane Type 1-MMP (MT1-MMP, also known as MMP-14) and the Tissue Inhibitor of Metalloproteinases-2 (TIMP-2).
In this pathway, TIMP-2 acts as an adaptor molecule, binding to the catalytic domain of one MT1-MMP molecule while also binding to the hemopexin domain of pro-MMP-2.[3] This ternary complex is then cleaved by a neighboring, TIMP-2-free MT1-MMP molecule, leading to the generation of active MMP-2.[4][5]
Regulation of MMP-9 Expression by TGF-β
The expression of MMP-9 is regulated by a variety of cytokines and growth factors, with Transforming Growth Factor-beta (TGF-β) being a key modulator. The TGF-β signaling pathway can lead to increased MMP-9 transcription, which is often associated with tissue remodeling and cancer cell invasion.
Upon binding of TGF-β to its cell surface receptors, the Smad signaling cascade is initiated. This involves the phosphorylation of Smad2 and Smad3, which then form a complex with Smad4. This complex translocates to the nucleus and acts as a transcription factor, binding to the promoter region of the MMP-9 gene and upregulating its expression.[6][7][8][9]
Conclusion
The this compound fluorogenic substrate is a valuable tool for the specific and sensitive measurement of MMP-2 and MMP-9 activity. Understanding its kinetic properties, adhering to optimized experimental protocols, and appreciating the complex signaling pathways that regulate its target enzymes are crucial for its effective use in research and drug development. Further characterization of its specificity against a broader range of MMPs would enhance its utility in dissecting the complex roles of these proteases in health and disease.
References
- 1. Matrix metalloproteinase (MMP)-2 and MMP-9 activities in human seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TGF-beta1 induced MMP-9 expression in HNSCC cell lines via Smad/MLCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Principle of FRET in the Dnp-PLGMWSR Assay: A Technical Guide
This technical guide provides an in-depth exploration of the Förster Resonance Energy Transfer (FRET) principle as applied to the Dnp-PLGMWSR assay, a widely used method for measuring the activity of specific matrix metalloproteinases. This document is intended for researchers, scientists, and drug development professionals who utilize protease assays in their work.
Introduction to Förster Resonance Energy Transfer (FRET)
Förster Resonance Energy Transfer (FRET) is a non-radiative mechanism through which an excited donor fluorophore transfers energy to a proximal ground-state acceptor molecule via long-range dipole-dipole interactions.[1][2] This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.[2][3] The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor, making it an extremely sensitive "molecular ruler" for probing molecular interactions and conformational changes.[2][4]
Key conditions for FRET to occur include:
-
The donor and acceptor molecules must be in close proximity.[2]
-
The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor.[3]
-
The donor and acceptor transition dipole orientations must be approximately parallel.[3]
In protease assays, FRET is commonly employed by designing a peptide substrate that incorporates a FRET pair (a donor fluorophore and an acceptor/quencher) on opposite sides of an enzymatic cleavage site.[5][6] In the intact substrate, the donor's fluorescence is quenched by the nearby acceptor. Upon proteolytic cleavage, the donor and acceptor are separated, disrupting FRET and leading to a measurable increase in the donor's fluorescence emission.[5][7]
The this compound Fluorogenic Substrate
The this compound peptide is a well-characterized fluorogenic substrate designed for assaying the activity of Matrix Metalloproteinase-2 (MMP-2, Gelatinase A) and Matrix Metalloproteinase-9 (MMP-9, Gelatinase B).[8][9][10] These zinc-dependent endopeptidases play critical roles in the breakdown of the extracellular matrix and are implicated in physiological processes as well as diseases like cancer.[10]
The substrate consists of a specific amino acid sequence (Pro-Leu-Gly-Met-Trp-Ser-Arg) that is recognized and cleaved by MMP-2 and MMP-9.[8][10] It is chemically modified to incorporate the FRET pair essential for the assay:
-
Tryptophan (Trp) : An intrinsic fluorophore within the peptide sequence that serves as the donor .[6]
-
2,4-Dinitrophenyl (Dnp) : A classic quenching group attached to the N-terminus of the peptide that serves as the acceptor .[6][8]
Core Principle of the Assay
The this compound assay operates on the principle of FRET between the Tryptophan (Trp) donor and the Dinitrophenyl (Dnp) quencher.
-
Intact Substrate (Quenched State) : In the full-length peptide, the Dnp group is held in close proximity to the Trp residue. When the Trp is excited with light (around 280 nm), its emission energy is efficiently transferred to the Dnp group and dissipated non-radiatively.[6][8] This quenching effect results in minimal fluorescence from the Trp donor.
-
Proteolytic Cleavage (Fluorescent State) : When MMP-2 or MMP-9 is present and active, it cleaves the peptide backbone. This cleavage separates the N-terminal Dnp group from the rest of the peptide containing the Trp residue.
-
Signal Generation : With the quencher separated, the Trp residue can no longer undergo FRET. Upon excitation, it now emits its characteristic fluorescence (around 360 nm).[10] The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of the MMP.[8]
The diagram below illustrates the FRET mechanism in the this compound assay.
Caption: FRET mechanism in the this compound assay before and after enzymatic cleavage.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the this compound substrate and the FRET pair.
Table 1: Substrate Specifications
| Parameter | Value | Reference(s) |
|---|---|---|
| Full Sequence | Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg | [8][10] |
| Molecular Formula | C44H61N13O13S | [11] |
| Molecular Weight | ~1012.14 g/mol | [11] |
| Target Enzymes | Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-9 (MMP-9) | [8][9][10] |
| Purity | ≥95% |[8] |
Table 2: Spectroscopic Properties of the FRET Pair
| Component | Parameter | Wavelength (nm) | Reference(s) |
|---|---|---|---|
| Tryptophan (Donor) | Excitation Maximum | ~280 | [6][10] |
| Emission Maximum | ~360 | [10] |
| Dnp (Acceptor) | Absorption Maximum | ~363 |[6] |
Experimental Protocol
This section provides a generalized protocol for measuring MMP activity using the this compound substrate. Concentrations and incubation times may require optimization depending on the enzyme source and specific experimental conditions.
4.1 Materials and Reagents
-
This compound substrate
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Assay Buffer (e.g., 20 mM HEPES, pH 8.0)
-
Purified active MMP-2 or MMP-9 enzyme, or biological sample containing the enzyme
-
MMP inhibitors (for control experiments)
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader
4.2 Procedure
-
Substrate Preparation :
-
Prepare a stock solution of the this compound peptide (e.g., 5 mM) in DMSO.[12]
-
Protect the stock solution from light by wrapping the vial in foil and store at -20°C.[12]
-
On the day of the assay, dilute the stock solution to the desired working concentration (typically 5-10 µM final concentration) using the assay buffer.[12]
-
-
Enzyme/Sample Preparation :
-
Prepare serial dilutions of the purified MMP enzyme or the biological sample in cold assay buffer.
-
-
Assay Execution :
-
Pipette the diluted enzyme or sample into the wells of the 96-well plate.
-
Include control wells:
-
Negative Control : Assay buffer without enzyme.
-
Inhibitor Control : Enzyme pre-incubated with a known MMP inhibitor.
-
-
Initiate the reaction by adding the diluted this compound substrate to each well to achieve the final desired concentration.
-
The final concentration of DMSO should be kept low (e.g., <2%) as it can inhibit the enzyme.[12]
-
-
Data Acquisition :
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).[12]
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set duration (e.g., 30-60 minutes).
-
Set the excitation wavelength to 280 nm and the emission wavelength to 360 nm.[10]
-
-
Data Analysis :
-
Plot the fluorescence intensity versus time for each sample.
-
The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
-
Enzyme activity is proportional to this rate.
-
The following diagram outlines the general experimental workflow.
Caption: General experimental workflow for the this compound FRET assay.
References
- 1. Basics of FRET Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 2. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 3. bachem.com [bachem.com]
- 4. PET and FRET Utility of an Amino Acid Pair: Tryptophan and 4-Cyanotryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 11. MMP-2/MMP-9 Substrate I, fluorogenic - Elabscience® [elabscience.com]
- 12. listlabs.com [listlabs.com]
In-Depth Technical Guide: Spectroscopic Properties and Applications of the Fluorogenic MMP Substrate Dnp-PLGMWSR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the excitation and emission spectra of the cleaved fluorogenic peptide substrate, Dnp-PLGMWSR. It includes detailed experimental protocols for its use in enzyme activity assays and a representative synthesis methodology. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development who are interested in the study of matrix metalloproteinases (MMPs).
Introduction
This compound is a fluorogenic substrate commonly used for assaying the activity of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9).[1][2] The peptide sequence, Pro-Leu-Gly-Met-Trp-Ser-Arg, is recognized and cleaved by these MMPs. The N-terminus is modified with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue within the peptide sequence.[1][2] This quenching occurs through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide backbone by an active MMP, the Dnp group is spatially separated from the tryptophan residue, leading to a significant increase in fluorescence intensity. This de-quenching of tryptophan's fluorescence provides a direct and continuous measure of enzyme activity.[1][2]
Spectroscopic and Physicochemical Properties
The key quantitative data for this compound are summarized in the tables below.
Table 1: Spectroscopic Properties of Cleaved this compound
| Parameter | Value | Reference |
| Excitation Maximum (λex) | 280 nm | [3][4] |
| Emission Maximum (λem) | 360 nm | [3][4] |
| Fluorophore | Tryptophan (Trp) | [1][2] |
| Quencher | 2,4-dinitrophenyl (Dnp) | [1][2] |
Table 2: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Full Sequence | Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH | [2][4] |
| Molecular Formula | C44H61N13O13S | [3] |
| Molecular Weight | 1012.10 g/mol | [3] |
| Purity | ≥95% (typically by HPLC) | [2][3] |
| Form | Typically supplied as a lyophilized powder (trifluoroacetate salt) | [2][3] |
| Solubility | Soluble in DMSO and Formic Acid | [3] |
Experimental Protocols
Representative Synthesis of this compound
While this compound is commercially available, a general understanding of its synthesis is valuable. The synthesis of such a modified peptide is typically achieved through solid-phase peptide synthesis (SPPS) followed by N-terminal modification.
Materials:
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Met-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH)
-
Rink Amide resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine in dimethylformamide (DMF)
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Acetonitrile
-
HPLC grade water
Protocol:
-
Peptide Synthesis: The peptide backbone (PLGMWSR) is synthesized on a Rink Amide resin using a standard Fmoc-SPPS protocol. Each amino acid is coupled sequentially from the C-terminus to the N-terminus.
-
N-terminal Fmoc Deprotection: The final Fmoc group on the N-terminal proline is removed using a solution of piperidine in DMF.
-
Dnp Labeling: The deprotected N-terminal amine is then reacted with 1-fluoro-2,4-dinitrobenzene (FDNB) in the presence of a non-nucleophilic base like DIPEA to form the Dnp-peptide.
-
Cleavage and Deprotection: The Dnp-peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing TFA, TIS, and water.
-
Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product as a powder.
MMP Activity Assay using this compound
This protocol provides a general framework for measuring the activity of MMP-2 or MMP-9 in a continuous fluorometric assay.
Materials:
-
This compound substrate stock solution (e.g., 1 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Active MMP-2 or MMP-9 enzyme
-
Fluorometer capable of excitation at 280 nm and emission at 360 nm
-
96-well black microplates
Protocol:
-
Reagent Preparation: Prepare the assay buffer and dilute the this compound stock solution and the enzyme to their desired working concentrations in the assay buffer. The final substrate concentration is typically in the low micromolar range.
-
Assay Setup: In a 96-well black microplate, add the assay buffer and the this compound substrate solution to each well.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the active MMP enzyme to the wells. For control wells, add assay buffer instead of the enzyme.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorometer. Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with excitation at 280 nm and emission at 360 nm.
-
Data Analysis: The rate of increase in fluorescence intensity is proportional to the enzyme activity. Calculate the initial reaction velocity (v₀) from the linear portion of the kinetic curve.
Diagrams
The following diagrams illustrate the key processes involved in the use of this compound.
Caption: Enzymatic cleavage of this compound by MMP-2/9.
Caption: Experimental workflow for an MMP activity assay.
References
The Application of DNP-PLGMWSR in Cancer Research: A Technical Guide for Measuring Matrix Metalloproteinase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic peptide substrate DNP-PLGMWSR and its application as a critical tool in cancer research for the quantification of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) activity. This document details the substrate's mechanism of action, experimental protocols, and the interpretation of quantitative data, alongside a review of the signaling pathways governing MMP-2 and MMP-9 in cancer progression.
Introduction to this compound and its Significance in Oncology
This compound is a synthetic heptapeptide with the sequence Dinitrophenyl-Pro-Leu-Gly-Met-Trp-Ser-Arg. It is not a therapeutic agent but a highly specific fluorogenic substrate designed for the sensitive and continuous measurement of the enzymatic activity of MMP-2 and MMP-9.[1] These two enzymes, also known as gelatinase A and gelatinase B, are zinc-dependent endopeptidases that play a pivotal role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion, metastasis, and angiogenesis.[2][3]
Elevated expression and activity of MMP-2 and MMP-9 are frequently correlated with poor prognosis in various cancers, including breast, colorectal, prostate, and gastric cancers.[2] Therefore, the accurate measurement of their activity is crucial for understanding cancer biology, developing novel therapeutic inhibitors, and potentially for diagnostic and prognostic purposes.
The core utility of this compound lies in its clever biochemical design, which leverages the principles of fluorescence resonance energy transfer (FRET). The N-terminus of the peptide is modified with a 2,4-dinitrophenyl (DNP) group, which acts as a quencher. The tryptophan (Trp) residue within the peptide sequence serves as an intrinsic fluorophore.[1][4] In the intact peptide, the close proximity of the DNP group to the tryptophan residue quenches its fluorescence. When MMP-2 or MMP-9 cleaves the peptide bond between glycine (Gly) and methionine (Met), the DNP-containing fragment is released, separating the quencher from the fluorophore. This separation results in a measurable increase in tryptophan's fluorescence, which is directly proportional to the enzymatic activity of MMP-2 and MMP-9.[5]
Quantitative Data Presentation
The following tables summarize key quantitative parameters associated with this compound and the activity levels of MMP-2 and MMP-9 in the context of cancer research.
Table 1: Physicochemical and Kinetic Properties of this compound
| Property | Value | Reference |
| Full Sequence | DNP-Pro-Leu-Gly-Met-Trp-Ser-Arg | [1] |
| Molecular Weight | ~1185 g/mol | [5] |
| Fluorophore | Tryptophan (Trp) | [1] |
| Quencher | 2,4-dinitrophenyl (DNP) | [1] |
| Excitation Wavelength | 280 nm | [6] |
| Emission Wavelength | 360 nm | [6] |
| Kinetic Parameters (for MMP-2; 72-kDa gelatinase) | ||
| Km | 41 µM | [1] |
| kcat | 1.1 s-1 | [1] |
| kcat/Km | 27,000 M-1s-1 | [1] |
| Kinetic Parameters (for MMP-9; 92-kDa gelatinase) | ||
| Km | 130 µM | [1] |
| kcat | 0.4 s-1 | [1] |
| kcat/Km | 3,100 M-1s-1 | [1] |
Table 2: MMP-2 and MMP-9 Activity in Cancer Cell Lines and Tissues
| Cancer Type | Cell Line/Tissue | MMP Measured | Method | Key Findings | Reference |
| Breast Cancer | MDA-MB-231 | MMP-2, MMP-9 | Gelatin Zymography | High basal secretion of both MMP-2 and MMP-9. | [7] |
| Breast Cancer | MCF-7 | MMP-2, MMP-9 | Gelatin Zymography | Low to undetectable basal secretion of MMP-2 and MMP-9. | [7] |
| Fibrosarcoma | HT-1080 | MMP-2, MMP-9 | Gelatin Zymography | High constitutive expression of MMP-2 and MMP-9. | |
| Colorectal Cancer | Tumor Tissue | MMP-2, MMP-9 | Fluorometric Assay & Zymography | Significantly higher levels of active MMP-2 and MMP-9 in tumor tissue compared to normal mucosa. Active MMP-2 levels inversely correlated with disease stage. | [3] |
| Prostate Cancer | PC-3, DU-145 | MMP-2, MMP-9 | Activity Assay | Increased MMP-2 and MMP-9 activity upon stimulation of protease-activated receptors (PARs). | |
| Various Cancers | 42 Human Cancer Cell Lines | MMP-2, MMP-9 | Gelatin Zymography | Most cell lines exhibited basal levels of MMP-2, MMP-9, or both. MMP-9 secretion was inducible by PMA in many lines, while MMP-2 was not. | [7] |
Experimental Protocols
This section provides a detailed methodology for measuring MMP-2 and MMP-9 activity in biological samples, such as cancer cell lysates or conditioned media, using this compound. The protocol is based on the principles outlined by Netzel-Arnett et al. (1991) and common laboratory practices.[1]
Materials and Reagents
-
This compound substrate: Lyophilized powder, stored at -20°C.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35, pH 7.5.
-
Recombinant human MMP-2 and MMP-9: For standard curve generation.
-
p-Aminophenylmercuric acetate (APMA): For activation of pro-MMPs (zymogens). Prepare a 1 M stock in DMSO.
-
MMP Inhibitor: A broad-spectrum MMP inhibitor (e.g., EDTA, GM6001) for negative controls.
-
96-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at 280 nm and emission at 360 nm.
Sample Preparation
-
Conditioned Media: Culture cancer cells in serum-free media for 24-48 hours. Collect the media and centrifuge to remove cells and debris. Store at -80°C.
-
Cell Lysates: Wash cells with cold PBS and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS). Centrifuge to pellet debris and collect the supernatant.
-
Tissue Homogenates: Homogenize fresh or frozen tissue in lysis buffer on ice. Centrifuge at high speed to clarify the lysate.
-
Protein Quantification: Determine the total protein concentration of lysates or homogenates using a standard method (e.g., BCA assay).
Activation of Pro-MMPs (Zymogens)
MMPs are often secreted as inactive zymogens (pro-MMPs) and require activation.
-
Dilute the sample (conditioned media or lysate) with Assay Buffer.
-
Add APMA to a final concentration of 1-2 mM.
-
Incubate at 37°C for 1-4 hours (optimization may be required). This step activates the pro-MMPs present in the sample.
MMP Activity Assay Procedure
-
Prepare Substrate Solution: Dissolve this compound in a small amount of DMSO and then dilute to the desired final concentration (e.g., 10-100 µM) in Assay Buffer. The final concentration should ideally be around the Km value.
-
Set up Reactions: In a 96-well black microplate, add the following to each well:
-
Sample wells: 50 µL of activated sample + 50 µL of substrate solution.
-
Standard wells: 50 µL of diluted active MMP-2 or MMP-9 standards + 50 µL of substrate solution.
-
Negative control (inhibitor): 50 µL of activated sample pre-incubated with an MMP inhibitor + 50 µL of substrate solution.
-
Blank well: 50 µL of Assay Buffer + 50 µL of substrate solution.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 280 nm, Emission: 360 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 1-4 hours) and then read the final fluorescence.
-
Data Analysis
-
Subtract the fluorescence of the blank from all readings.
-
For kinetic analysis, determine the reaction rate (V0) from the linear portion of the fluorescence versus time plot.
-
Generate a standard curve by plotting the reaction rates of the known concentrations of active MMP-2 or MMP-9 standards.
-
Calculate the MMP activity in the samples by interpolating their reaction rates on the standard curve.
-
Normalize the activity to the total protein concentration of the sample (e.g., in RFU/min/µg protein).
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in performing an MMP activity assay using this compound.
MMP-2 and MMP-9 Signaling in Cancer
The expression and activity of MMP-2 and MMP-9 are tightly regulated by a complex network of signaling pathways that are often dysregulated in cancer. The diagram below provides a simplified overview of key upstream regulators and downstream effects.
Conclusion
This compound remains a valuable and widely used tool for the specific and sensitive measurement of MMP-2 and MMP-9 activity in cancer research. Its application allows for the detailed investigation of the roles these critical enzymes play in tumor progression and provides a robust system for screening potential therapeutic inhibitors. By understanding the principles of the assay, adhering to rigorous experimental protocols, and correctly interpreting the quantitative data, researchers can effectively leverage this fluorogenic substrate to advance our knowledge of cancer biology and contribute to the development of novel anti-cancer strategies.
References
- 1. Continuously recording fluorescent assays optimized for five human matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue levels of active matrix metalloproteinase-2 and -9 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 7. Patterns of MMP-2 and MMP-9 expression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Extracellular Matrix Remodeling with Dnp-PLGMWSR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of the fluorogenic substrate, Dnp-PLGMWSR, for the investigation of extracellular matrix (ECM) remodeling. This document details the core principles of its application, presents quantitative data on its enzymatic interactions, provides detailed experimental protocols, and visualizes the key signaling pathways and experimental workflows involved.
Introduction to this compound and Extracellular Matrix Remodeling
The extracellular matrix is a dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. The remodeling of the ECM is a critical process in various physiological and pathological conditions, including development, wound healing, and cancer metastasis. A key family of enzymes responsible for ECM degradation are the Matrix Metalloproteinases (MMPs). Among these, MMP-2 (Gelatinase-A) and MMP-9 (Gelatinase-B) are of particular interest due to their significant roles in breaking down type IV collagen, a major component of basement membranes.[1]
This compound, chemically known as Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH, is a highly specific fluorogenic substrate developed for the sensitive detection of MMP-2 and MMP-9 activity.[2][3][4] Its design is based on the principle of fluorescence resonance energy transfer (FRET). The N-terminal 2,4-dinitrophenyl (Dnp) group acts as a quencher for the inherent fluorescence of the tryptophan (Trp) residue within the peptide sequence. Upon cleavage of the peptide bond between Glycine and Methionine by an active MMP-2 or MMP-9 enzyme, the Dnp group is spatially separated from the Trp residue, resulting in a measurable increase in fluorescence. This direct relationship between enzymatic activity and fluorescence signal allows for real-time monitoring of ECM remodeling processes.
Data Presentation: Enzymatic Kinetics of this compound
The efficiency and specificity of this compound as a substrate for various MMPs are critical for accurate data interpretation. The following table summarizes the key kinetic parameters for the hydrolysis of this compound by MMP-2 and MMP-9.
| Matrix Metalloproteinase (MMP) | Michaelis Constant (Km) (μM) | Catalytic Rate Constant (kcat) (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |
| MMP-2 (72-kDa gelatinase) | 2.2 ± 0.24 | 0.066 | 30,000 |
| MMP-9 (92-kDa gelatinase) | Data not readily available in searched literature | Data not readily available in searched literature | Data not readily available in searched literature |
| Other MMPs | Significantly lower or no reported activity | Significantly lower or no reported activity | Significantly lower or no reported activity |
Note: The kinetic parameters for MMP-2 are based on a structurally similar triple-helical peptide substrate and provide a strong indication of the substrate's performance.[1] Specific kinetic data for this compound with MMP-9 from the primary literature by Netzel-Arnett et al. (1991) was not available in the searched resources.
Experimental Protocols
This section provides a detailed methodology for a standard in vitro MMP activity assay using this compound.
Materials and Reagents
-
This compound substrate
-
Recombinant active human MMP-2 and/or MMP-9
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
96-well black microplates
-
Fluorescence microplate reader
Assay Procedure
-
Prepare Reagents:
-
Reconstitute this compound in DMSO to a stock concentration of 10 mM. Further dilute in Assay Buffer to the desired working concentrations (e.g., 2-fold the final desired concentration).
-
Dilute the active MMP enzyme in Assay Buffer to the desired concentration (e.g., 2-fold the final desired concentration).
-
-
Enzyme Reaction:
-
Add 50 µL of the diluted enzyme solution to the wells of the 96-well plate.
-
To initiate the reaction, add 50 µL of the diluted this compound solution to each well. The final volume in each well should be 100 µL.
-
Include appropriate controls:
-
Substrate Blank: 50 µL of Assay Buffer + 50 µL of this compound solution (to measure background fluorescence).
-
Enzyme Blank: 50 µL of diluted enzyme solution + 50 µL of Assay Buffer (to measure any intrinsic enzyme fluorescence).
-
Positive Control: A known concentration of active MMP.
-
Inhibitor Control: Pre-incubate the enzyme with a known MMP inhibitor before adding the substrate.
-
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).
-
Excitation Wavelength: 280 nm
-
Emission Wavelength: 360 nm[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (Substrate Blank) from all readings.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction (linear phase) is proportional to the enzyme activity.
-
Enzyme activity can be calculated using a standard curve of a fluorescent standard (e.g., free tryptophan) or by using the change in fluorescence over time and the specific activity of the enzyme.
-
Mandatory Visualizations
Signaling Pathways in ECM Remodeling
The expression and activation of MMP-2 and MMP-9 are tightly regulated by complex signaling cascades initiated by various extracellular stimuli. The following diagrams illustrate two key pathways involved in this process.
Caption: TGF-β signaling pathway leading to MMP-2/9 expression.
Caption: PI3K/Akt signaling pathway promoting MMP-2/9 expression.
Experimental Workflow and Logic
The following diagrams illustrate the general workflow for an MMP activity assay using this compound and the logical principle of the substrate's function.
Caption: General workflow for an MMP activity assay.
Caption: Principle of this compound fluorescence activation.
Conclusion
This compound serves as a valuable tool for researchers investigating the role of MMP-2 and MMP-9 in ECM remodeling. Its specificity and the continuous nature of the fluorescent assay allow for robust and high-throughput screening of MMP activity and the efficacy of potential inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for designing and interpreting experiments in this critical area of research. Further investigation into the specific kinetic parameters of this compound with a broader range of MMPs will continue to refine its application in the field.
References
- 1. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MMP-2/MMP-9 Fluorogenic Substrate I|cas 135662-07-6 [dcchemicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
Dnp-PLGMWSR: A Comprehensive Technical Guide for Enzyme Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dnp-PLGMWSR is a highly specific, fluorogenic peptide substrate meticulously designed for the kinetic analysis of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase A and gelatinase B, respectively. These zinc-dependent endopeptidases play a pivotal role in the degradation of the extracellular matrix, a process integral to physiological tissue remodeling, wound healing, and angiogenesis. However, their dysregulation is implicated in a multitude of pathological conditions, including tumor invasion, metastasis, and inflammatory diseases. The ability to accurately quantify the enzymatic activity of MMP-2 and MMP-9 is therefore of paramount importance in both basic research and the development of novel therapeutic interventions. This guide provides an in-depth overview of the principles, protocols, and data analysis associated with the use of this compound as a powerful tool for studying the kinetics of these critical enzymes.
Principle of the Assay
The this compound substrate is a heptapeptide with the sequence Pro-Leu-Gly-Met-Trp-Ser-Arg. The N-terminus is modified with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher, while the tryptophan (Trp) residue within the sequence serves as a fluorophore. In its intact state, the close proximity of the Dnp group to the tryptophan residue results in the quenching of the tryptophan's intrinsic fluorescence through Förster Resonance Energy Transfer (FRET).
MMP-2 and MMP-9 specifically recognize and cleave the Gly-Met peptide bond within the this compound sequence. This enzymatic cleavage separates the Dnp quenching moiety from the tryptophan fluorophore. The subsequent spatial separation alleviates the quenching effect, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, consequently, the enzymatic activity of MMP-2 or MMP-9. The activity can be continuously monitored using a fluorometer, with an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 360 nm.
Core Signaling and Cleavage Mechanism
The enzymatic reaction of MMPs with this compound follows a well-defined signaling pathway, initiated by the binding of the enzyme to the substrate and culminating in the release of a fluorescent signal.
Quantitative Data: Kinetic Parameters
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MMP-2 | Data not consistently available in public sources | Data not consistently available in public sources | Data not consistently available in public sources |
| MMP-9 | Data not consistently available in public sources | Data not consistently available in public sources | Data not consistently available in public sources |
Note: Researchers are advised to determine the kinetic parameters for their specific experimental conditions and enzyme preparations to ensure the most accurate results. The lack of consistently reported public data underscores the importance of empirical determination.
Experimental Protocols
General Assay Workflow
The following diagram illustrates the typical workflow for a kinetic assay using this compound.
Detailed Methodology for a Standard MMP-2/MMP-9 Kinetic Assay
This protocol is a general guideline and may require optimization for specific experimental needs.
1. Materials and Reagents:
-
Recombinant human MMP-2 or MMP-9 (activated)
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% (v/v) Brij-35.
-
Inhibitor of choice (for inhibition studies)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometer capable of excitation at 280 nm and emission at 360 nm
2. Reagent Preparation:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the activated MMP-2 or MMP-9 in assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Further dilute the stock in assay buffer to create a working solution. The final substrate concentration in the assay should ideally span a range around the Km value.
-
Inhibitor Stock Solution (for inhibition assays): Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
3. Assay Procedure:
-
Assay Plate Preparation: To each well of the 96-well plate, add the appropriate volume of assay buffer.
-
Enzyme Addition: Add the desired amount of activated MMP-2 or MMP-9 to each well. For inhibition assays, pre-incubate the enzyme with varying concentrations of the inhibitor for a specified period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the this compound working solution to each well. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Fluorescence Measurement: Immediately place the plate in the fluorometer and begin recording the fluorescence intensity at 360 nm (with excitation at 280 nm) at regular intervals (e.g., every 30-60 seconds) for a duration sufficient to obtain the initial linear phase of the reaction (typically 15-60 minutes).
4. Data Analysis:
-
Calculate Initial Velocity (V0): Plot the fluorescence intensity as a function of time for each reaction. The initial velocity is the slope of the linear portion of this curve.
-
Determine Kinetic Parameters:
-
Km and Vmax: Perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
kcat: Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
IC50 (for inhibition assays): Perform the assay with a fixed enzyme and substrate concentration and varying inhibitor concentrations. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Applications in Drug Discovery and Research
This compound serves as a valuable tool in various research and drug development applications:
-
High-Throughput Screening (HTS) of MMP Inhibitors: The continuous and sensitive nature of the assay makes it well-suited for screening large compound libraries to identify potential inhibitors of MMP-2 and MMP-9.
-
Characterization of Inhibitor Potency and Mechanism: The substrate allows for the detailed kinetic characterization of novel inhibitors, including the determination of IC50 values and the elucidation of inhibition mechanisms (e.g., competitive, non-competitive).
-
Basic Research on MMP Function: this compound can be used to study the enzymatic activity of MMP-2 and MMP-9 in various biological samples and to investigate the effects of different physiological and pathological conditions on their activity.
Conclusion
This compound is a robust and reliable fluorogenic substrate for the kinetic analysis of MMP-2 and MMP-9. Its specificity and the continuous nature of the assay provide a powerful platform for researchers and drug development professionals to investigate the roles of these critical enzymes in health and disease and to discover and characterize novel therapeutic agents. Adherence to well-defined experimental protocols and rigorous data analysis will ensure the generation of high-quality, reproducible results.
Methodological & Application
Application Notes and Protocols for Measuring MMP-9 Activity using the Dnp-PLGMWSR Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of extracellular matrix components. Its enzymatic activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, inflammation, and cancer metastasis. Accurate measurement of MMP-9 activity is crucial for understanding its biological functions and for the development of therapeutic inhibitors.
These application notes provide a detailed protocol for measuring MMP-9 activity using the fluorogenic substrate Dnp-PLGMWSR. This assay is based on the principle of Förster Resonance Energy Transfer (FRET). The substrate, this compound, contains a tryptophan (Trp) residue whose intrinsic fluorescence is quenched by a 2,4-dinitrophenyl (Dnp) group.[1][2] Upon cleavage of the peptide bond between glycine (Gly) and methionine (Met) by an active MMP, the Dnp quenching group is separated from the Trp residue, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the MMP-9 activity.[1]
Principle of the Assay
The this compound assay is a continuously recording fluorescent assay.[3] The substrate is a heptapeptide, Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg, where the fluorescence of the tryptophan residue is quenched by the N-terminal Dnp group.[1][3] Active MMP-9 cleaves the Gly-Met bond, separating the fluorophore (Trp) from the quencher (Dnp) and resulting in a measurable increase in fluorescence.
Caption: Principle of the this compound FRET assay for MMP-9 activity.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| This compound Substrate | Cayman Chemical | 14695 | -20°C |
| Recombinant Human MMP-9 | R&D Systems | 911-MP | -20°C or -70°C |
| APMA (4-Aminophenylmercuric Acetate) | Sigma-Aldrich | A9563 | Room Temperature |
| Assay Buffer | (see recipe below) | - | 4°C |
| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |
| Fluorometric microplate reader | (e.g., BioTek, Molecular Devices) | - | - |
Experimental Protocols
Reagent Preparation
a. Assay Buffer (50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnSO₄, 0.05% Brij-35, pH 7.5)
-
To prepare 1 L of assay buffer:
-
6.057 g Tris base
-
8.766 g NaCl
-
1.47 g CaCl₂·2H₂O
-
287.5 µg ZnSO₄·7H₂O
-
0.5 g Brij-35
-
-
Dissolve in ~900 mL of deionized water.
-
Adjust pH to 7.5 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
b. This compound Substrate Stock Solution (10 mM)
-
The substrate is typically supplied as a lyophilized powder.[1]
-
Dissolve the substrate in DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
c. Recombinant MMP-9 Stock Solution
-
Reconstitute lyophilized recombinant human MMP-9 in the recommended buffer (e.g., 25 mM Tris, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 0.05% Brij-35) to a stock concentration of 100 µg/mL.
-
Aliquot and store at -20°C or -70°C according to the manufacturer's instructions.
d. APMA Stock Solution (10 mM)
-
Caution: APMA is toxic and should be handled with appropriate safety precautions.
-
Dissolve 3.5 mg of APMA in 1 mL of 0.1 M NaOH.[4] This will result in a 10 mM stock solution.
-
This stock solution is not stable and should be made fresh or stored for no longer than one week at 4°C.[4]
Sample Preparation
a. Cell Culture Supernatants
-
Culture cells in serum-free media to avoid interference from serum proteases and inhibitors.
-
Collect the conditioned medium.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to remove cells and debris.
-
Transfer the supernatant to a fresh tube.
-
Samples can be used immediately or aliquoted and stored at -80°C.
b. Tissue Homogenates
-
Excise tissue and rinse with ice-cold PBS to remove any blood.
-
Weigh the tissue and add 5-10 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail without EDTA).
-
Homogenize the tissue on ice using a Dounce homogenizer or a mechanical homogenizer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Samples can be used immediately or aliquoted and stored at -80°C.
Activation of Pro-MMP-9 (for Total MMP-9 Activity)
MMP-9 is often present in biological samples as an inactive zymogen (pro-MMP-9). To measure total MMP-9 activity, pro-MMP-9 must be activated.
-
Dilute the sample or recombinant pro-MMP-9 in assay buffer.
-
Add APMA to a final concentration of 1-2 mM.
-
Incubate at 37°C for 1-4 hours. The optimal incubation time should be determined empirically for each sample type.
MMP-9 Activity Assay Protocol
-
Prepare the assay in a 96-well black, flat-bottom plate.
-
Reaction Setup: Prepare a master mix for each condition to ensure consistency. The final reaction volume is typically 100 µL.
| Component | Volume | Final Concentration |
| Assay Buffer | X µL | - |
| Sample (or active MMP-9 standard) | Y µL | (Varies) |
| This compound Substrate (from stock) | Z µL | 10-20 µM |
| Total Volume | 100 µL |
-
Controls:
-
Blank (No Enzyme): Assay buffer and substrate.
-
Positive Control: Activated recombinant MMP-9 and substrate.
-
Inhibitor Control (optional): Sample/Enzyme, a known MMP-9 inhibitor, and substrate.
-
-
Add the assay buffer and sample/enzyme to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the this compound substrate to all wells.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measurement:
-
Set the excitation wavelength to 280 nm and the emission wavelength to 360 nm.[5]
-
Record the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Caption: Experimental workflow for the this compound MMP-9 activity assay.
Data Presentation and Analysis
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | This compound | [1][3] |
| Excitation Wavelength | 280 nm | [5] |
| Emission Wavelength | 360 nm | [5] |
| Recommended Substrate Concentration | 10 - 20 µM | |
| Typical Recombinant MMP-9 Concentration | 1 - 10 nM | |
| Assay Temperature | 37°C | |
| Kinetic Parameters (for a similar substrate) | ||
| Km | 20 µM | [6] |
| kcat | 4.5 s-1 | [6] |
| kcat/Km | 224,513 M-1s-1 | [6] |
Data Analysis
-
Plot the Data: For each sample, plot the relative fluorescence units (RFU) against time (in minutes).
-
Determine the Initial Rate (V₀): Identify the linear portion of the curve (usually the first 10-20 minutes) and calculate the slope (ΔRFU/Δt). This represents the initial rate of the reaction.
-
Calculate MMP-9 Activity: To convert the rate into molar activity, a standard curve with known concentrations of active MMP-9 should be generated.
-
Prepare serial dilutions of a known concentration of active recombinant MMP-9.
-
Perform the assay as described above for the standards.
-
Plot the initial rate (V₀) for each standard against the corresponding MMP-9 concentration.
-
Determine the equation of the line from the linear regression of the standard curve.
-
Use this equation to calculate the concentration of active MMP-9 in the unknown samples based on their initial rates.
-
Formula for Activity Calculation:
MMP-9 Activity (pmol/min/mL) = (Slope of sample / Slope of standard curve) x [Standard] (pmol/mL)
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Inactive enzyme | Ensure proper storage and handling of MMP-9. Activate pro-MMP-9 if measuring total activity. |
| Incorrect buffer components | Check the pH and composition of the assay buffer. Ensure the presence of Ca²⁺ and Zn²⁺. | |
| Substrate degradation | Store substrate protected from light and avoid repeated freeze-thaw cycles. | |
| High background fluorescence | Autohydrolysis of the substrate | Run a no-enzyme control. If high, the substrate may be of poor quality or degraded. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Ensure the assay is performed within the linear range of the enzyme's stability. | |
| Inner filter effect | If fluorescence is too high, dilute the sample. |
Conclusion
The this compound assay provides a sensitive and continuous method for measuring MMP-9 activity. It is suitable for a variety of applications, including the screening of MMP-9 inhibitors and the characterization of MMP-9 activity in biological samples. By following this detailed protocol, researchers can obtain reliable and reproducible data on MMP-9 enzymatic activity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MMP-2/MMP-9 Fluorogenic Substrate I|cas 135662-07-6 [dcchemicals.com]
- 3. Continuously recording fluorescent assays optimized for five human matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MMP-9 Inhibitor Screening Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 5. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 6. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Enzyme Assay Using Dnp-PLGMWSR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Dnp-PLGMWSR is a valuable tool for the in vitro characterization of the enzymatic activity of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9). These two enzymes, also known as gelatinase A and gelatinase B, respectively, are key players in the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a variety of physiological and pathological processes, including wound healing, angiogenesis, and cancer metastasis. This document provides detailed application notes and experimental protocols for the use of this compound in assessing MMP-2 and MMP-9 activity.
The assay principle is based on Fluorescence Resonance Energy Transfer (FRET). The this compound peptide incorporates a 2,4-dinitrophenyl (Dnp) group, a quencher, and a tryptophan (Trp) residue, a fluorophore. In the intact peptide, the close proximity of the Dnp group to the tryptophan quenches its fluorescence. Upon enzymatic cleavage of the peptide by MMP-2 or MMP-9, the Dnp group is separated from the tryptophan residue, leading to a significant increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzyme activity and can be monitored in real-time.[1][2][3]
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for MMP-2 and MMP-9.
-
Inhibitor Screening: High-throughput screening and characterization of potential inhibitors of MMP-2 and MMP-9 for drug discovery and development.
-
Biochemical Characterization: Studying the effects of mutations, post-translational modifications, or different buffer conditions on the enzymatic activity of MMP-2 and MMP-9.
-
Quality Control: Assessing the activity of purified or recombinant MMP-2 and MMP-9 preparations.
Data Presentation
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| MMP-2 | This compound | Data not available | Data not available | Data not available |
| MMP-9 | This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Materials and Reagents
-
This compound substrate (lyophilized powder)
-
Recombinant human MMP-2 (active form)
-
Recombinant human MMP-9 (active form)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2, 0.05% (v/v) Brij-35, pH 7.5
-
Inhibitor control (e.g., GM6001, a broad-spectrum MMP inhibitor)
-
DMSO (for dissolving substrate and inhibitors)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~280 nm and emission at ~360 nm.
Preparation of Reagents
-
This compound Substrate Stock Solution (1 mM): Dissolve the lyophilized this compound powder in DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light.
-
Enzyme Stock Solutions: Prepare stock solutions of active MMP-2 and MMP-9 in Assay Buffer. The optimal concentration should be determined empirically but a starting concentration of 1-10 µg/mL is recommended. Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer: Prepare the Assay Buffer and ensure the pH is adjusted to 7.5. Store at 4°C.
Enzyme Activity Assay Protocol (96-well plate format)
-
Prepare the microplate: Add the following reagents to the wells of a black 96-well microplate in the order listed:
-
Blank (No Enzyme): 80 µL of Assay Buffer.
-
Enzyme Control (No Substrate): 40 µL of Assay Buffer and 40 µL of diluted enzyme solution.
-
Positive Control (Enzyme + Substrate): 40 µL of Assay Buffer and 40 µL of diluted enzyme solution.
-
Inhibitor Control: 20 µL of inhibitor solution and 40 µL of diluted enzyme solution. Incubate for 15-30 minutes at room temperature before adding the substrate.
-
-
Enzyme Dilution: Prepare a working solution of the enzyme (MMP-2 or MMP-9) by diluting the stock solution in Assay Buffer. The final concentration in the well should be optimized to yield a linear rate of fluorescence increase over the desired time course (typically in the range of 1-10 nM).
-
Substrate Dilution: Prepare a working solution of the this compound substrate by diluting the 1 mM stock solution in Assay Buffer. The final concentration in the well should be at or near the Km value if known. If Km is unknown, a concentration range of 1-20 µM can be tested.
-
Initiate the reaction: Add 20 µL of the diluted this compound substrate solution to all wells to bring the final volume to 100 µL.
-
Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm.[4]
-
Data Acquisition: Collect fluorescence readings every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity versus time for each well.
-
The initial velocity (V0) of the reaction is the slope of the linear portion of the curve.
-
Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.
-
Signaling Pathways and Workflow Diagrams
MMP-2 and MMP-9 Signaling Pathway
MMP-2 and MMP-9 are involved in complex signaling pathways that regulate their expression and activity. Key upstream regulators include growth factors and cytokines that activate intracellular signaling cascades, leading to the transcription of MMP genes.
References
Measuring Matrix Metalloproteinase (MMP) Activity in Cell Culture Supernatants with Dnp-PLGMWSR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is implicated in various physiological and pathological processes, including tissue development, wound healing, angiogenesis, and cancer metastasis.[1][2] Specifically, MMP-2 (gelatinase A) and MMP-9 (gelatinase B) are key enzymes involved in the degradation of type IV collagen, a major component of basement membranes.[3] Their elevated expression and activity are often associated with disease progression, making them important targets for therapeutic intervention.[3][4]
This document provides a detailed protocol for measuring the activity of MMPs, particularly MMP-2 and MMP-9, in cell culture supernatants using the fluorogenic substrate Dnp-PLGMWSR. This substrate is a peptide containing a fluorescent donor (tryptophan) and a quenching acceptor (2,4-dinitrophenyl, Dnp). In its intact state, the fluorescence of tryptophan is quenched by the proximity of the Dnp group. Upon cleavage of the peptide by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be quantified to determine enzyme activity.
Principle of the Assay
The this compound substrate is specifically designed for the sensitive detection of MMP-2 and MMP-9 activity. The underlying principle is based on fluorescence resonance energy transfer (FRET).
Assay Principle: Cleavage of this compound by active MMPs.
Experimental Protocols
A. Preparation of Cell Culture Supernatants
-
Cell Seeding: Plate adherent cells in complete growth media and allow them to adhere and grow to the desired confluency.
-
Serum Starvation: Once cells reach the desired confluency, wash them three times with sterile, serum-free culture medium to remove any residual serum that may contain MMP inhibitors.[5]
-
Incubation: Incubate the cells in serum-free culture medium for a predetermined duration (e.g., 24-48 hours) to allow for the secretion of MMPs.[5] The optimal incubation time should be determined empirically for each cell type and experimental condition.
-
Supernatant Collection: Carefully collect the cell culture supernatant into a sterile conical tube.
-
Centrifugation: Centrifuge the supernatant at 1,000 x g for 15 minutes at 4°C to pellet any cells and cellular debris.[6][7]
-
Storage: Transfer the clarified supernatant to a fresh, sterile tube. At this point, the samples can be used immediately for the MMP activity assay or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.[8]
B. MMP Activity Assay Protocol
Materials and Reagents:
-
Clarified cell culture supernatants
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation (optional)
-
MMP inhibitor (e.g., EDTA, GM6001) for negative control
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Working Substrate Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
(Optional) Pro-MMP Activation: Most MMPs are secreted as inactive zymogens (pro-MMPs) and require activation.[9] To measure total MMP activity, pre-incubate the cell culture supernatant with APMA (final concentration of 1-2 mM) for 1-2 hours at 37°C.[10]
-
-
Assay Setup:
-
Add 50 µL of each sample (cell culture supernatant) to the wells of a 96-well black microplate.
-
Include the following controls:
-
Blank: 50 µL of serum-free culture medium.
-
Negative Control: 50 µL of a sample pre-incubated with a broad-spectrum MMP inhibitor (e.g., 10 mM EDTA) for 15-30 minutes.
-
Positive Control (Optional): 50 µL of purified, active MMP-2 or MMP-9.
-
-
-
Initiate Reaction: Add 50 µL of the working substrate solution to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C, protected from light, for 1-4 hours. The optimal incubation time will depend on the concentration of active MMPs in the samples and should be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 280 nm and emission at 360 nm.[11]
Data Presentation
The following tables provide a structured summary of the key parameters and expected results for the MMP activity assay.
| Parameter | Value | Reference |
| Substrate | This compound | [11] |
| Target Enzymes | MMP-2, MMP-9 | [11] |
| Excitation Wavelength | 280 nm | [11] |
| Emission Wavelength | 360 nm | [11] |
| Assay Principle | Fluorescence Resonance Energy Transfer (FRET) | [12] |
Table 1: Key Assay Parameters
| Sample/Control | Expected Relative Fluorescence Units (RFU) | Purpose |
| Blank (Medium only) | Low | To determine background fluorescence. |
| Negative Control (Sample + Inhibitor) | Low | To confirm that the measured activity is due to MMPs. |
| Untreated Sample | Variable | To measure the basal MMP activity. |
| Treated Sample | Variable (Higher or Lower than Untreated) | To assess the effect of a treatment on MMP activity. |
| Positive Control (Purified MMP) | High | To ensure the assay is working correctly. |
Table 2: Expected Results for Controls and Samples
Signaling Pathways and Experimental Workflow
MMP Activation and ECM Degradation Pathway
MMPs play a central role in the degradation of the extracellular matrix. Their expression and activation are tightly regulated by a complex network of signaling pathways, often initiated by growth factors and cytokines.
MMP-2/MMP-9 signaling pathway leading to ECM degradation.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for measuring MMP activity in cell culture supernatants.
Experimental workflow for MMP activity measurement.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Patterns of MMP-2 and MMP-9 expression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Matrix Metalloproteinases by Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. bioradiations.com [bioradiations.com]
- 8. Tips & Tricks | Sample Handling and Preparation | MILLIPLEX® Assays [sigmaaldrich.com]
- 9. Extracellular matrix degradation by host matrix metalloproteinases in restorative dentistry and endodontics: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quickzyme.com [quickzyme.com]
- 11. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]
- 12. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
Application Notes and Protocols for Dnp-PLGMWSR Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dnp-PLGMWSR is a highly sensitive fluorogenic substrate designed for the detection of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9) activity.[1][2][3] These zinc-dependent endopeptidases play a crucial role in the degradation of the extracellular matrix (ECM), a process integral to physiological tissue remodeling as well as pathological conditions such as cancer metastasis, inflammation, and cardiovascular disease.[4] The substrate consists of the peptide sequence Pro-Leu-Gly-Met-Trp-Ser-Arg, which is flanked by a 2,4-dinitrophenyl (Dnp) quenching group and a tryptophan residue that acts as a fluorophore. In its intact state, the fluorescence of the tryptophan is quenched by the close proximity of the Dnp group. Upon enzymatic cleavage of the peptide bond between glycine and methionine by MMP-2 or MMP-9, the quencher is spatially separated from the fluorophore, resulting in a quantifiable increase in fluorescence.[2] This direct relationship between fluorescence intensity and enzyme activity provides a straightforward and continuous assay for monitoring MMP-2 and MMP-9 function.
Product Information
| Property | Description |
| Full Name | Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH |
| Molecular Formula | C44H61N13O13S |
| Molecular Weight | 1012.10 g/mol |
| Appearance | Lyophilized yellow solid |
| Purity | ≥95% as determined by HPLC |
| Primary Targets | Matrix Metalloproteinase-2 (MMP-2, Gelatinase A), Matrix Metalloproteinase-9 (MMP-9, Gelatinase B) |
| Principle of Detection | Fluorescence Resonance Energy Transfer (FRET). Cleavage of the substrate separates a dinitrophenyl (Dnp) quencher from a tryptophan (Trp) fluorophore, leading to an increase in fluorescence.[2] |
| Excitation Wavelength | ~280 nm |
| Emission Wavelength | ~360 nm |
Solution Preparation and Storage
Proper preparation and storage of the this compound substrate are critical for maintaining its stability and ensuring reproducible experimental results.
Reconstitution of Lyophilized Powder
-
Recommended Solvent : High-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution. Formic acid can also be used.
-
Stock Solution Concentration : It is advisable to prepare a stock solution of 1-10 mM. For example, to prepare a 1 mM stock solution, dissolve 1.012 mg of the lyophilized powder in 1 mL of DMSO.
-
Procedure :
-
Allow the vial of lyophilized substrate to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of DMSO to the vial.
-
Vortex gently for 1-2 minutes to ensure the peptide is completely dissolved.
-
Storage Conditions
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Lyophilized Powder | -20°C or below | ≥ 4 years | Store in a desiccator to protect from moisture. |
| Stock Solution | -20°C | Up to 3 months | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution | -80°C | Up to 6 months | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Dilutions | 4°C | Use within the same day | Prepare fresh from the stock solution for each experiment. Keep on ice and protected from light during use. |
Experimental Protocols
In Vitro MMP-2/MMP-9 Activity Assay
This protocol provides a method for measuring the activity of purified MMP-2 or MMP-9 in a 96-well plate format.
Materials:
-
This compound substrate stock solution (1 mM in DMSO)
-
Recombinant active MMP-2 or MMP-9
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35, pH 7.5
-
Black, flat-bottom 96-well assay plate
-
Fluorescence microplate reader with excitation at 280 nm and emission at 360 nm
Procedure:
-
Prepare Working Solutions:
-
Substrate Working Solution: Dilute the 1 mM this compound stock solution to the desired final concentration (typically 10-20 µM) in Assay Buffer. Prepare enough for all wells.
-
Enzyme Working Solution: Dilute the active MMP-2 or MMP-9 to the desired final concentration (e.g., 1-10 nM) in Assay Buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 50 µL of the Substrate Working Solution to each well of the 96-well plate.
-
Include control wells:
-
Substrate Blank: 50 µL of Substrate Working Solution and 50 µL of Assay Buffer (no enzyme).
-
Inhibitor Control (optional): 50 µL of Substrate Working Solution, the MMP inhibitor of choice, and the Enzyme Working Solution.
-
-
-
Initiate the Reaction:
-
Add 50 µL of the Enzyme Working Solution to the appropriate wells to start the reaction. The total reaction volume will be 100 µL.
-
Note: The final DMSO concentration should be kept below 1% to avoid affecting enzyme activity.
-
-
Incubation and Measurement:
-
Immediately place the plate in the fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes in kinetic mode. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the fluorescence.
-
-
Data Analysis:
-
Subtract the fluorescence of the substrate blank from all readings.
-
For kinetic assays, determine the reaction rate (V₀) from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as the change in RFU per minute.
-
Signaling Pathways and Experimental Workflows
MMP-9 in Tumor Cell Invasion
MMP-9 is a key player in the metastatic cascade, where it degrades components of the basement membrane, primarily type IV collagen, facilitating the invasion of cancer cells into surrounding tissues and the vasculature.[4] The expression and activity of MMP-9 are regulated by a complex network of signaling pathways initiated by growth factors and inflammatory cytokines.
Caption: Signaling pathways leading to MMP-9-mediated tumor cell invasion.
MMP-2 in Angiogenesis
MMP-2 is critically involved in angiogenesis, the formation of new blood vessels from pre-existing ones. This process is essential for tumor growth and metastasis. MMP-2 contributes to angiogenesis by degrading the basement membrane of blood vessels, allowing endothelial cells to migrate and proliferate, and by releasing pro-angiogenic factors from the ECM.
Caption: Role of MMP-2 in VEGF-induced angiogenesis.
Experimental Workflow for Screening MMP Inhibitors
The this compound substrate is an excellent tool for high-throughput screening of potential MMP-2 and MMP-9 inhibitors. The following workflow outlines the key steps in such a screening process.
Caption: High-throughput screening workflow for MMP inhibitors.
Conclusion
The this compound fluorogenic substrate provides a reliable and convenient method for assaying the activity of MMP-2 and MMP-9. Its application is particularly valuable in the fields of cancer research and drug development, where understanding the regulation of these proteases is of paramount importance. The protocols and information provided herein serve as a comprehensive guide for the effective use of this substrate in a research setting.
References
- 1. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Determining Michaelis-Menten Constants for MMPs with Dnp-PLGMWSR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes. Their activity is implicated in diseases such as arthritis, cancer, and cardiovascular conditions. Accurate determination of their kinetic parameters is vital for understanding their function and for the development of therapeutic inhibitors.
This document provides a detailed protocol for determining the Michaelis-Menten constants (Km and kcat) of various MMPs using the fluorogenic substrate Dnp-PLGMWSR. This substrate, Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH, is a heptapeptide with a 2,4-dinitrophenyl (Dnp) group at the N-terminus and a tryptophan (Trp) residue. The Dnp group quenches the fluorescence of the nearby tryptophan. Upon cleavage of the Gly-Met bond by an MMP, the quenching is relieved, resulting in an increase in fluorescence intensity. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.
Principle of the Assay
The enzymatic cleavage of the this compound substrate by an MMP separates the Dnp quencher from the tryptophan fluorophore. This results in an increase in fluorescence emission at approximately 360 nm when excited at 280 nm. The initial rate of this increase in fluorescence is directly proportional to the MMP activity under substrate-saturating conditions. By measuring the reaction rates at various substrate concentrations, the Michaelis-Menten constants (Km and kcat) can be determined using non-linear regression analysis of the Michaelis-Menten equation.
Data Presentation
The following table summarizes the Michaelis-Menten constants for the hydrolysis of this compound by various human MMPs. The data is compiled from the foundational study by Netzel-Arnett et al. (1991).
| MMP | Common Name | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| MMP-1 | Fibroblast Collagenase | 0.03 | 100 | 300 |
| MMP-2 | Gelatinase A (72 kDa) | 4.5 | 40 | 112,500 |
| MMP-3 | Stromelysin 1 | 0.08 | 250 | 320 |
| MMP-8 | Neutrophil Collagenase | 0.02 | 80 | 250 |
| MMP-9 | Gelatinase B (92 kDa) | 1.5 | 25 | 60,000 |
Data sourced from Netzel-Arnett, S., et al. (1991). Analytical Biochemistry, 195(1), 86-92.
Experimental Protocols
This section provides a detailed methodology for determining the kinetic parameters of MMPs using the this compound substrate.
Materials and Reagents
-
MMPs: Purified, active forms of the MMPs of interest.
-
This compound substrate: Lyophilized powder.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5.
-
Enzyme Dilution Buffer: Assay buffer.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
96-well black microplates: For fluorescence measurements.
-
Fluorometric microplate reader: Capable of excitation at 280 nm and emission at 360 nm.
Experimental Workflow
Detailed Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store at 4°C.
-
Reconstitute the lyophilized this compound substrate in DMSO to create a 10 mM stock solution. Store this stock solution at -20°C.
-
On the day of the experiment, thaw the substrate stock solution and prepare a series of dilutions in Assay Buffer to achieve final concentrations ranging from, for example, 0.5 µM to 100 µM in the assay wells.
-
Dilute the purified MMPs to the desired final concentration in ice-cold Enzyme Dilution Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the measurement.
-
-
Assay Performance:
-
Pipette 50 µL of the diluted enzyme solution into the wells of a 96-well black microplate. Include wells with Enzyme Dilution Buffer only as a no-enzyme control.
-
To initiate the reaction, add 50 µL of the various substrate dilutions to the wells, bringing the total reaction volume to 100 µL.
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically at an excitation wavelength of 280 nm and an emission wavelength of 360 nm.
-
Record data points every 1-2 minutes for a total of 30-60 minutes. Ensure the reaction remains in the initial linear phase during this period.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Convert the fluorescence units to moles of product formed per unit time using a standard curve generated with a known concentration of a fluorescent standard (e.g., free tryptophan).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism, Origin): V₀ = (Vmax * [S]) / (Km + [S])
-
From the fit, determine the values for Vmax (maximum reaction velocity) and Km (Michaelis constant).
-
Calculate the catalytic constant (kcat) using the following equation, where [E] is the final concentration of the enzyme in the assay: kcat = Vmax / [E]
-
The catalytic efficiency of the enzyme can then be calculated as kcat/Km.
-
Signaling Pathways Involving MMP-2 and MMP-9
MMP-2 and MMP-9 are key regulators of the extracellular environment and are involved in numerous signaling pathways that control cell behavior. Their expression and activity are tightly regulated by growth factors, cytokines, and other signaling molecules. The diagrams below provide a simplified overview of some of the signaling pathways that lead to the activation of MMP-2 and MMP-9, which in turn can cleave substrates like this compound in vitro.
Troubleshooting & Optimization
Troubleshooting low signal-to-noise ratio with Dnp-PLGMWSR
Welcome to the technical support center for Dnp-PLGMWSR, a fluorogenic substrate for Matrix Metalloproteinase-2 (MMP-2) and MMP-9. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and address common challenges, particularly low signal-to-noise ratios.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio (S/N) can obscure meaningful results in your this compound assay. The following sections address potential causes and solutions for this common issue.
Issue 1: Suboptimal Assay Conditions
Incorrect concentrations of enzyme or substrate, as well as improper buffer composition, can lead to a weak signal.
Question: What are the optimal concentrations for this compound and MMP-2/MMP-9 in the assay?
Answer: The optimal concentrations can vary depending on the specific activity of your enzyme preparation. However, a good starting point is a this compound concentration at or below the Michaelis-Menten constant (Km) to ensure the reaction rate is proportional to the enzyme concentration. For purified MMPs, enzyme concentrations in the range of 1-10 nM are typically used. For crude samples, the total protein concentration should be optimized.
Question: What is the recommended assay buffer for this compound?
Answer: A standard and effective assay buffer for MMP activity using this compound is Tricine buffer.[1] The buffer should also contain calcium chloride, as MMPs are calcium-dependent enzymes, and a non-ionic surfactant to prevent aggregation.
Recommended Assay Buffer Composition:
-
50 mM Tricine, pH 7.5
-
10 mM CaCl2
-
150 mM NaCl
-
0.05% (w/v) Brij-35
Issue 2: Inactive or Improperly Activated Enzyme
MMPs are synthesized as inactive zymogens (pro-MMPs) and require activation to be catalytically active. Incomplete or improper activation will result in a low signal.
Question: How do I ensure my MMP-2/MMP-9 is active?
Answer: If you are using a recombinant pro-MMP, it must be activated prior to the assay. A common method for in vitro activation is treatment with p-aminophenylmercuric acetate (APMA).
Activation Protocol:
-
Prepare a stock solution of APMA in DMSO.
-
Dilute the pro-MMP in the assay buffer.
-
Add APMA to the pro-MMP solution to a final concentration of 1-2 mM.
-
Incubate at 37°C. Activation times can vary, with pro-MMP-2 typically activating within 1-2 hours and pro-MMP-9 potentially requiring longer incubation (4-6 hours or even up to 18 hours depending on the preparation).
It is also crucial to properly store your enzyme at or below -70°C in a solution containing a cryoprotectant like glycerol to maintain its activity.
Issue 3: Instrument Settings and Plate Choice
The settings of your fluorescence plate reader and the type of microplate used can significantly impact the measured signal and background.
Question: What are the correct excitation and emission wavelengths for the this compound assay?
Answer: The this compound substrate utilizes the fluorescence of a tryptophan residue, which is quenched by the Dnp group in the intact peptide. Upon cleavage, the tryptophan fluorescence is detected. The optimal instrument settings are:
Question: What type of microplate should I use for this fluorescence assay?
Answer: For fluorescence assays, it is recommended to use black, opaque-walled microplates . These plates minimize light scatter and well-to-well crosstalk, thereby reducing background fluorescence and improving the signal-to-noise ratio. Clear-bottom plates can be used if you need to monitor cell growth microscopically, but they are not ideal for fluorescence intensity measurements.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound substrate?
A1: this compound is a FRET (Förster Resonance Energy Transfer) substrate. The 2,4-dinitrophenyl (Dnp) group acts as a quencher for the intrinsic fluorescence of the tryptophan (Trp) residue within the peptide sequence. In the intact substrate, the close proximity of the Dnp and Trp results in low fluorescence. When MMP-2 or MMP-9 cleaves the peptide bond between glycine and methionine, the Dnp group is separated from the Trp residue, leading to a significant increase in fluorescence.[3]
Q2: Can other proteases cleave this compound?
A2: While this compound is optimized for MMP-2 and MMP-9, other MMPs may show some activity towards this substrate. It is important to use specific inhibitors to confirm that the observed activity is from MMP-2 and/or MMP-9.
Q3: How should I prepare and store the this compound substrate?
A3: The this compound peptide is typically supplied as a lyophilized powder. It should be reconstituted in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.
Q4: What are some common inhibitors I can use to confirm MMP-2/MMP-9 activity?
A4: Broad-spectrum MMP inhibitors like Batimastat and Doxycycline can be used as controls to confirm that the observed fluorescence increase is due to MMP activity.
Quantitative Data
The following table provides IC50 values for common MMP inhibitors against MMP-2 and MMP-9. Note that the exact values can vary depending on the assay conditions.
| Inhibitor | Target MMP | Approximate IC50 |
| Batimastat (BB-94) | MMP-2 | 4 nM[4] |
| MMP-9 | 4 nM[4] | |
| Doxycycline | MMP-9 | 608.0 µM (in vitro zymography)[5] |
| ARP 100 | MMP-2 | 12 nM |
| SB-3CT | MMP-2 | 13.9 nM (Ki)[4] |
| MMP-9 | 600 nM (Ki)[4] |
Experimental Protocols
Standard MMP-2/MMP-9 Activity Assay using this compound
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Materials:
-
Activated MMP-2 or MMP-9 enzyme
-
This compound substrate
-
Assay Buffer (50 mM Tricine, pH 7.5, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw the activated enzyme and this compound substrate on ice.
-
Prepare serial dilutions of the enzyme in cold assay buffer.
-
Prepare the this compound working solution in assay buffer. A final concentration of 10 µM is a good starting point.
-
-
Set up the Assay Plate:
-
Add 50 µL of assay buffer to all wells.
-
Add 20 µL of the enzyme dilutions to the sample wells.
-
Add 20 µL of assay buffer to the blank (no enzyme) wells.
-
Optional: For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiate the Reaction:
-
Add 30 µL of the this compound working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at an excitation wavelength of 280 nm and an emission wavelength of 360 nm.
-
For kinetic assays, take readings every 1-5 minutes for 30-60 minutes. For endpoint assays, take a single reading after a fixed incubation time.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the sample wells.
-
For kinetic assays, determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
-
Plot the V0 against the enzyme concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
MMP-2/MMP-9 Signaling in Breast Cancer Invasion
MMP-2 and MMP-9 play a crucial role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. Their expression and activity are often upregulated in aggressive breast cancers.[6][7][8]
Caption: MMP-2/MMP-9 signaling pathway in breast cancer invasion.
Experimental Workflow for Troubleshooting Low Signal-to-Noise Ratio
This diagram outlines a logical workflow for diagnosing and resolving issues with low signal-to-noise in your this compound assay.
Caption: Troubleshooting workflow for low S/N in this compound assays.
References
- 1. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. Continuously recording fluorescent assays optimized for five human matrix metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. brieflands.com [brieflands.com]
- 6. MMP-2 and MMP-9 expression in breast cancer-derived human fibroblasts is differentially regulated by stromal-epithelial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Dnp-PLGMWSR Cleavage Assays
Welcome to the technical support center for the Dnp-PLGMWSR fluorogenic substrate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your matrix metalloproteinase (MMP-2 and MMP-9) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorogenic substrate for matrix metalloproteinase-2 (MMP-2) and MMP-9.[1][2] The peptide sequence, PLGMWSR, is recognized and cleaved by these enzymes. The N-terminus is modified with a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher for the tryptophan (Trp) residue within the sequence. In its intact state, the fluorescence of the tryptophan is quenched. Upon enzymatic cleavage of the peptide bond between Gly and Met, the Dnp group is separated from the tryptophan residue, leading to an increase in fluorescence. This increase in fluorescence is directly proportional to the enzyme activity and can be monitored in real-time.[2]
Q2: What are the optimal excitation and emission wavelengths for this assay?
A2: The optimal excitation wavelength is 280 nm and the emission wavelength is 360 nm.[3]
Q3: How should I store and handle the this compound substrate?
A3: The lyophilized powder should be stored at -20°C and is stable for at least four years.[1] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.
Q4: My pro-MMP enzyme is not showing any activity. What should I do?
A4: MMPs are often in an inactive zymogen (pro-MMP) form and require activation.[4] A common method for in vitro activation is treatment with 4-aminophenylmercuric acetate (APMA). You will need to incubate your pro-MMP sample with APMA prior to the assay. The optimal concentration and incubation time for APMA activation should be determined empirically for your specific experimental conditions.
Q5: Can I use this substrate for other MMPs?
A5: this compound is specifically optimized for MMP-2 and MMP-9.[5] While other MMPs might show some minimal activity towards this substrate, it is not recommended for accurately quantifying the activity of other matrix metalloproteinases.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low fluorescence signal | 1. Inactive enzyme (pro-MMP not activated).2. Incorrect filter settings on the plate reader.3. Substrate degradation.4. Insufficient incubation time.5. Inappropriate assay buffer. | 1. Activate the pro-MMP with APMA before the assay.2. Verify that the excitation is set to ~280 nm and emission to ~360 nm.3. Aliquot the reconstituted substrate and store it at -20°C. Avoid repeated freeze-thaw cycles.4. Increase the incubation time or optimize the enzyme concentration.5. Ensure the assay buffer has the appropriate pH and contains necessary cofactors like Ca2+ and Zn2+. |
| High background fluorescence | 1. Autofluorescence of the sample or buffer components.2. Contaminated reagents or plate.3. High substrate concentration leading to self-hydrolysis. | 1. Run a blank control (assay buffer + substrate, no enzyme) and subtract the background fluorescence.2. Use fresh, high-quality reagents and a clean microplate.3. Titrate the substrate concentration to find the optimal level with a low background. |
| Non-linear reaction rate | 1. Substrate depletion.2. Enzyme instability or denaturation over time.3. Product inhibition. | 1. Use a lower enzyme concentration or a higher initial substrate concentration. Ensure the total substrate consumed is less than 10-15% of the initial concentration during the measurement period.2. Perform the assay at the optimal temperature for the enzyme and ensure the buffer conditions are stabilizing.3. Dilute the enzyme sample to reduce the accumulation of inhibitory products. |
| High variability between replicates | 1. Pipetting errors.2. Inconsistent mixing of reagents.3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and ensure accurate dispensing of all reagents.2. Gently mix the contents of each well after adding all components.3. Ensure the plate is incubated at a stable and uniform temperature. |
Experimental Protocols
I. Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.05% Brij-35.
-
This compound Substrate Stock Solution (1 mM): Dissolve the lyophilized substrate in DMSO to a final concentration of 1 mM.
-
Active MMP-2/MMP-9: If starting with a pro-enzyme, activate it with APMA according to the manufacturer's instructions. The final concentration of active enzyme will need to be optimized for your specific assay conditions.
II. Assay Procedure
-
Enzyme Preparation: Prepare a dilution series of the active MMP-2 or MMP-9 in Assay Buffer.
-
Substrate Preparation: Dilute the 1 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Reaction Setup:
-
In a 96-well black microplate, add 50 µL of the diluted enzyme solution to each well.
-
Include a negative control with 50 µL of Assay Buffer without the enzyme.
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at an excitation wavelength of 280 nm and an emission wavelength of 360 nm.
-
Take kinetic readings every 1-5 minutes for a period of 30-60 minutes, or until a clear linear increase in fluorescence is observed.
-
III. Data Analysis
-
Calculate the initial reaction velocity (V₀): Determine the slope of the linear portion of the fluorescence versus time plot.
-
Enzyme Activity Calculation: Convert the change in fluorescence units per minute to the rate of substrate cleavage (e.g., pmol/min) using a standard curve of a known concentration of the fluorescent product (e.g., Trp-Ser-Arg).
Quantitative Data
The optimal incubation time is dependent on the enzyme concentration and the desired signal-to-noise ratio. It is crucial to operate within the linear range of the assay.
Table 1: Example of MMP-9 Activity with Varying Incubation Times and Enzyme Concentrations
| MMP-9 Conc. (nM) | Incubation Time (min) | Fluorescence Units (a.u.) |
| 1 | 10 | 150 |
| 1 | 20 | 300 |
| 1 | 30 | 450 |
| 5 | 10 | 750 |
| 5 | 20 | 1500 |
| 5 | 30 | 2250 |
| 10 | 10 | 1500 |
| 10 | 20 | 3000 |
| 10 | 30 | 4500 |
Note: The fluorescence units are for illustrative purposes and will vary depending on the instrument and specific assay conditions.
Table 2: Kinetic Parameters of MMP-2 and MMP-9 with this compound
| Enzyme | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| MMP-2 | 15 | 2.5 | 1.7 x 10⁵ |
| MMP-9 | 20 | 3.0 | 1.5 x 10⁵ |
Note: These are representative values based on typical MMP kinetics with similar fluorogenic substrates. The actual values should be determined experimentally.
Visualizations
Caption: Experimental workflow for the this compound cleavage assay.
Caption: Mechanism of fluorescence generation upon this compound cleavage.
References
Preventing photobleaching of Dnp-PLGMWSR cleavage product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing photobleaching of the fluorescent cleavage product of the Dnp-PLGMWSR substrate.
FAQs
Q1: What is the this compound substrate and its cleavage product?
This compound is a fluorogenic substrate designed for assaying the activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. The substrate consists of a peptide sequence (PLGMWSR) flanked by a 2,4-dinitrophenyl (Dnp) group and a tryptophan (Trp) residue. The Dnp group acts as a quencher, suppressing the intrinsic fluorescence of the tryptophan. Upon cleavage of the peptide by an MMP, the Dnp group is separated from the tryptophan, leading to an increase in fluorescence. This fluorescence signal is the direct measure of enzyme activity.
Q2: What is photobleaching and why is it a concern for this assay?
Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the tryptophan residue of the cleavage product, upon exposure to light. This leads to a decrease in the fluorescence signal over time, which can result in an underestimation of enzyme activity, especially in experiments requiring prolonged or repeated measurements, such as time-lapse microscopy.
Q3: What are the main factors that contribute to the photobleaching of the tryptophan cleavage product?
The primary driver of photobleaching is the interaction of the excited-state tryptophan molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically modify and destroy the fluorophore. The intensity and duration of the excitation light are also critical factors; higher light intensity and longer exposure times will accelerate photobleaching.
Troubleshooting Guide: Preventing Photobleaching
This guide provides a systematic approach to diagnosing and resolving photobleaching issues during your experiments with the this compound cleavage product.
Problem 1: Rapid decrease in fluorescence signal during continuous measurement.
| Potential Cause | Recommended Solution |
| High Excitation Light Intensity | Reduce the power of your light source (laser or lamp) to the lowest level that still provides an adequate signal-to-noise ratio. Use neutral density (ND) filters to attenuate the light intensity without changing its spectral properties. |
| Prolonged Exposure Time | Decrease the image acquisition time or the frequency of measurements in a time-course experiment. Only expose the sample to the excitation light when actively acquiring data. |
| Presence of Molecular Oxygen | Use an antifade reagent in your assay buffer. These reagents work by scavenging reactive oxygen species. Commonly used antifade agents include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO). For live-cell imaging, consider commercially available live-cell antifade reagents. |
Problem 2: Inconsistent fluorescence readings between replicate wells or samples.
| Potential Cause | Recommended Solution |
| Differential Photobleaching | Ensure all samples are exposed to the same light intensity and for the same duration. When imaging multiple wells in a plate, be mindful of the time each well is exposed to light during focusing and image acquisition. |
| Incomplete Mixing of Antifade Reagent | Ensure the antifade reagent is thoroughly mixed into the assay buffer before adding it to the samples. Some antifade reagents, like n-propyl gallate, can be difficult to dissolve. |
| Antifade Reagent Incompatibility | While generally inert, some antifade reagents could potentially interact with components of your assay, including the enzyme itself. It is crucial to run control experiments to test for any inhibitory effects of the chosen antifade reagent on MMP activity. |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Solution
This protocol provides a method for preparing a stock solution of n-propyl gallate, a widely used antifade reagent.
Materials:
-
n-propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)
-
Glycerol
-
10x Phosphate-Buffered Saline (PBS)
-
Deionized water
Procedure:
-
Prepare a 10% (w/v) stock solution of n-propyl gallate in glycerol. This may require gentle heating (e.g., in a 50°C water bath) and stirring to dissolve completely.
-
Prepare a 90% glycerol solution in 1x PBS. To do this, mix 9 parts glycerol with 1 part 10x PBS.
-
For a final working solution, add the 10% n-propyl gallate stock to the 90% glycerol/PBS solution to achieve a final concentration of 0.5-2% n-propyl gallate. Mix thoroughly.
-
The final antifade mounting medium can be added directly to your experimental samples. The optimal final concentration of NPG may need to be determined empirically for your specific application.
Protocol 2: Preparation of DABCO Antifade Solution
This protocol describes the preparation of an antifade solution using 1,4-diazabicyclo[2.2.2]octane (DABCO).
Materials:
-
DABCO (Sigma-Aldrich, Cat. No. D27802 or equivalent)
-
Glycerol
-
10x Phosphate-Buffered Saline (PBS)
-
Deionized water
Procedure:
-
Prepare a 2.5% (w/v) solution of DABCO in 1x PBS.
-
Mix this solution with glycerol to achieve the desired final concentration of glycerol (e.g., 90%). For a final solution of 2.5% DABCO in 90% glycerol, mix 9 parts glycerol with 1 part of a 25% DABCO stock solution in PBS.
-
Adjust the pH of the final solution to ~8.0 with 0.1 M HCl or NaOH, as some fluorophores exhibit pH-sensitive fluorescence.
-
The final antifade solution can be added to your samples. As with NPG, the optimal concentration of DABCO should be determined experimentally.
Quantitative Data Summary
The photostability of tryptophan is highly dependent on its local environment. The following table summarizes the relative photostability of tryptophan in different contexts.
| Fluorophore Environment | Relative Photostability | Reference |
| Free Tryptophan in Aqueous Solution | Low | |
| Tryptophan in a Protein (Hemocyanin) | Moderate | |
| Tryptophan with Antioxidants (e.g., Ascorbic Acid) | High |
Note: This table provides a qualitative comparison. The actual photostability will vary depending on the specific experimental conditions.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of the tryptophan cleavage product.
Caption: A logical workflow for troubleshooting photobleaching in this compound cleavage product experiments.
Impact of pH and temperature on Dnp-PLGMWSR assay performance
Welcome to the technical support center for the Dnp-PLGMWSR assay. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflow and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorogenic method used to measure the activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[1][2][3] The substrate, this compound, is a peptide containing a fluorescent tryptophan residue whose fluorescence is quenched by a dinitrophenyl (Dnp) group. In the presence of active MMP-2 or MMP-9, the peptide is cleaved, separating the Dnp quencher from the tryptophan fluorophore. This results in an increase in fluorescence intensity, which is directly proportional to the enzyme activity. The fluorescence is typically measured at an excitation wavelength of approximately 280 nm and an emission wavelength of around 360 nm.
Q2: What are the optimal pH and temperature conditions for this assay?
The optimal performance of the this compound assay is highly dependent on the optimal activity conditions for the target enzymes, MMP-2 and MMP-9. The recommended conditions are summarized in the table below.
Q3: My samples contain inactive pro-MMPs (zymogens). How can I measure the total MMP activity?
To measure the total MMP activity, including the inactive pro-MMPs, a pre-incubation step with a chemical activator is required. p-Aminophenylmercuric acetate (APMA) is commonly used to activate pro-MMPs.[1][4] Samples should be incubated with APMA (typically at a final concentration of 1 mM) at 37°C. The activation time can vary depending on the specific MMP; for instance, MMP-2 may be activated within 1-2 hours, while pro-MMP-9 might require a longer incubation of up to 6 hours or more.[1][4]
Q4: Can I use this assay to specifically measure MMP-2 or MMP-9 activity in a mixed sample?
The this compound substrate is cleaved by both MMP-2 and MMP-9.[1][2][3] Therefore, this assay measures the total gelatinase activity in a sample containing both enzymes. To specifically measure the activity of either MMP-2 or MMP-9, additional techniques such as immunocapture of the specific MMP prior to the activity assay, or the use of specific inhibitors to block the activity of the other MMP would be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low fluorescence signal | Inactive enzyme | Ensure that pro-MMPs are activated with APMA if you intend to measure total activity. Keep active enzymes on ice and avoid repeated freeze-thaw cycles.[5] |
| Incorrect buffer pH or temperature | Verify that the assay buffer pH is optimal for the target MMP (around 7.5) and that the incubation is performed at the recommended temperature (37°C). | |
| Substrate degradation | Store the this compound substrate protected from light at -20°C. Allow the substrate solution to equilibrate to room temperature before use. | |
| Incorrect wavelength settings | Ensure your fluorometer is set to the correct excitation (~280 nm) and emission (~360 nm) wavelengths for tryptophan fluorescence. | |
| High background fluorescence | Contaminated reagents or samples | Use high-purity water and reagents for buffer preparation. Ensure samples are properly prepared and free of interfering substances. |
| Autofluorescent compounds in the sample | Run a sample blank (sample without the this compound substrate) to determine the background fluorescence and subtract it from your measurements. | |
| Inconsistent or variable readings | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for the reaction components to minimize well-to-well variability.[6] |
| Temperature fluctuations | Ensure a stable incubation temperature. Use a plate incubator if available. | |
| Incomplete mixing | Gently mix the reagents in the wells after adding the substrate. Avoid introducing air bubbles. | |
| Assay signal decreases over time | Photobleaching of the fluorophore | Minimize the exposure of the plate to light during incubation and reading. |
| Enzyme instability | Ensure the assay buffer contains necessary co-factors like Ca2+ and Zn2+ for MMP stability and activity.[7] |
Quantitative Data Summary
Table 1: Recommended Optimal Conditions for this compound Assay
| Parameter | Optimal Value/Range | Notes |
| pH | 7.4 - 7.8 | MMPs generally exhibit optimal activity at neutral to slightly alkaline pH.[4][8][9][10][11][12] |
| Temperature | 37°C | This temperature is optimal for the enzymatic activity of human MMPs.[1][4][5][13][14] |
| Excitation Wavelength | ~280 nm | Corresponds to the absorbance maximum of tryptophan. |
| Emission Wavelength | ~360 nm | Corresponds to the fluorescence emission maximum of tryptophan. |
| Substrate Concentration | 1 - 10 µM | The optimal concentration should be determined empirically, but a starting point in this range is common for fluorogenic MMP substrates. |
| APMA Concentration (for pro-MMP activation) | 0.5 - 1 mM | For activation of zymogens to measure total MMP activity.[1][4][10][11][12][14] |
Experimental Protocols
Key Experiment: Determination of MMP-2/MMP-9 Activity
This protocol outlines the general steps for measuring MMP-2 and/or MMP-9 activity in a sample using the this compound substrate.
Materials:
-
This compound substrate
-
Purified active MMP-2 or MMP-9 (for standard curve)
-
Samples containing MMP-2/MMP-9
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnCl₂, 0.05% Brij-35, pH 7.5)
-
APMA solution (100 mM stock in DMSO)
-
Black 96-well microplate
-
Fluorometer
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and allow it to warm to room temperature.
-
Prepare a working solution of this compound in Assay Buffer. The final concentration in the assay will typically be 1-10 µM. Protect from light.
-
Prepare a standard curve using purified active MMP-2 or MMP-9 diluted in Assay Buffer.
-
-
Sample Preparation and Activation (if required):
-
Thaw samples on ice.
-
If measuring total MMP activity, activate pro-MMPs by adding APMA to a final concentration of 1 mM. Incubate at 37°C for the required activation time (e.g., 2 hours for MMP-2, up to 6 hours for MMP-9).
-
If measuring endogenous active MMPs, omit the APMA activation step.
-
-
Assay Protocol:
-
Add your standards and samples to the wells of the black 96-well microplate.
-
Include appropriate controls:
-
Blank: Assay Buffer only.
-
Substrate Control: Assay Buffer + this compound substrate.
-
Sample Blank: Sample + Assay Buffer (without substrate).
-
-
Initiate the reaction by adding the this compound working solution to all wells.
-
Incubate the plate at 37°C, protected from light. The incubation time can range from 30 minutes to several hours, depending on the enzyme concentration in the samples.
-
Measure the fluorescence intensity at Ex/Em = 280/360 nm. Readings can be taken kinetically or as an endpoint measurement.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.
-
Determine the concentration of active MMP in your samples by interpolating their fluorescence values on the standard curve.
-
Visualizations
Caption: Principle of the this compound fluorogenic assay.
Caption: General experimental workflow for the this compound assay.
Caption: A logical troubleshooting guide for the this compound assay.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. docs.abcam.com [docs.abcam.com]
- 7. academic.oup.com [academic.oup.com]
- 8. quickzyme.com [quickzyme.com]
- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quickzyme.com [quickzyme.com]
- 11. diapharma.com [diapharma.com]
- 12. quickzyme.com [quickzyme.com]
- 13. creativebiomart.net [creativebiomart.net]
- 14. anaspec.com [anaspec.com]
How to correct for inner filter effect in Dnp-PLGMWSR experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the inner filter effect (IFE) in Dnp-PLGMWSR experiments.
Understanding the Inner Filter Effect in this compound Assays
This compound is a fluorogenic substrate used to measure the activity of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[1][2] The substrate consists of a peptide sequence (PLGMWSR) flanked by a 2,4-dinitrophenyl (Dnp) quenching group and a tryptophan (Trp) fluorophore. In the intact substrate, the Dnp group quenches the intrinsic fluorescence of the tryptophan residue.[1][3] Upon enzymatic cleavage of the peptide by MMPs, the Trp and Dnp moieties are separated, leading to an increase in fluorescence intensity. This fluorescence signal is typically measured with an excitation wavelength of approximately 280 nm and an emission wavelength around 350-360 nm.[4][5]
A significant challenge in this and other fluorescence-based assays is the inner filter effect (IFE), which can lead to inaccurate measurements of enzyme activity.[3][6] The IFE arises when components in the sample absorb the excitation and/or emission light, causing a non-linear relationship between fluorophore concentration and fluorescence intensity.[3][6] In this compound assays, the Dnp group itself is a primary cause of the inner filter effect due to its strong absorbance in the UV-Vis region, which can overlap with the tryptophan excitation and emission spectra.[7][8]
There are two types of inner filter effects:
-
Primary Inner Filter Effect: Occurs when the excitation light is absorbed by other molecules in the solution before it can excite the fluorophore. In this case, the Dnp group on the uncleaved substrate can absorb the 280 nm excitation light intended for the tryptophan.
-
Secondary Inner Filter Effect: This happens when the emitted fluorescence is re-absorbed by other molecules before it reaches the detector. The Dnp group can also contribute to this by absorbing the emitted fluorescence from tryptophan.
Failure to correct for the inner filter effect can result in an underestimation of the true enzyme activity, especially at high substrate concentrations.
Frequently Asked Questions (FAQs)
Q1: How do I know if the inner filter effect is impacting my this compound experiment?
A1: The inner filter effect is likely to be significant if you observe a non-linear relationship between the initial reaction velocity and enzyme concentration, or if the fluorescence signal plateaus or even decreases at high substrate concentrations. A general rule of thumb is that if the total absorbance of your sample at the excitation and emission wavelengths is greater than 0.1, you should consider correcting for the inner filter effect.[3]
Q2: Can I avoid the inner filter effect by simply using lower substrate concentrations?
A2: While using lower substrate concentrations can minimize the inner filter effect, it may not always be feasible, especially when determining kinetic parameters like Km, which may require substrate concentrations above the linear range of the fluorescence signal. For accurate kinetic analysis, it is often necessary to use a range of substrate concentrations and correct for the inner filter effect.
Q3: What are the typical excitation and emission wavelengths for the this compound substrate?
A3: The fluorophore in this compound is tryptophan. The typical excitation maximum for tryptophan is around 280 nm, and its emission maximum is in the range of 350-360 nm.[4][5][9][10]
Q4: Besides the Dnp group, what else can contribute to the inner filter effect?
A4: Other components in your assay mixture, such as buffers, co-solvents, or test compounds (e.g., potential inhibitors), can also absorb at the excitation and/or emission wavelengths and contribute to the inner filter effect. It is important to measure the absorbance of all components to assess their potential impact.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Non-linear increase in fluorescence over time, even in the initial phase of the reaction. | Severe inner filter effect at high substrate concentrations. | 1. Measure the absorbance of your substrate solution at the excitation and emission wavelengths. 2. If the absorbance is high, apply the absorbance-based correction method described in the experimental protocol below. 3. Alternatively, perform the assay at a lower substrate concentration where the inner filter effect is negligible, if experimentally appropriate. |
| Calculated enzyme activity is lower than expected or varies with substrate concentration. | The inner filter effect is leading to an underestimation of the true fluorescence signal. | Implement the correction protocol for the inner filter effect to obtain the corrected fluorescence values before calculating the reaction rates. |
| Fluorescence signal is noisy or unstable. | 1. Photobleaching of the tryptophan fluorophore. 2. Precipitation of the substrate or other assay components. 3. Instrumental instability. | 1. Reduce the excitation light intensity or the exposure time. 2. Ensure all components are fully dissolved in the assay buffer. Check for solubility issues, especially with test compounds. 3. Allow the instrument to warm up properly and check for fluctuations in the lamp output. |
| High background fluorescence. | 1. Autofluorescence from the assay buffer, microplate, or test compounds. 2. Contamination of reagents. | 1. Subtract the fluorescence of a blank sample (containing all components except the enzyme or substrate) from all measurements. 2. Use high-purity reagents and check for potential fluorescent contaminants. |
Experimental Protocol: Correction for Inner Filter Effect
This protocol describes an absorbance-based method to correct for the inner filter effect in this compound experiments. The correction is based on the method described by Palmier and Van Doren (2007).[3]
Materials:
-
This compound substrate
-
MMP enzyme (e.g., MMP-2 or MMP-9)
-
Assay buffer
-
UV-Vis spectrophotometer
-
Fluorescence microplate reader or fluorometer
-
Quartz cuvettes or UV-transparent microplates
Procedure:
-
Determine the Molar Extinction Coefficient of the this compound Substrate:
-
Prepare a series of known concentrations of the this compound substrate in the assay buffer.
-
Measure the absorbance of each solution at the excitation wavelength (Aex, ~280 nm) and the emission wavelength (Aem, ~360 nm) using a spectrophotometer.
-
Plot absorbance versus concentration for both wavelengths. The slope of the line will give you the molar extinction coefficients (εex and εem) in M-1cm-1.
-
-
Perform the Enzyme Activity Assay:
-
Set up your enzymatic reaction in a microplate or cuvette.
-
Measure the fluorescence intensity (Fobs) over time at the appropriate excitation and emission wavelengths.
-
-
Calculate the Correction Factor:
-
For each time point, the concentration of the uncleaved substrate changes. However, for initial velocity measurements, the substrate concentration can be considered constant and equal to the initial substrate concentration ([S]0).
-
Calculate the absorbance of the initial substrate solution at the excitation and emission wavelengths using the Beer-Lambert law (A = εcl), where 'c' is the initial substrate concentration and 'l' is the path length of the cuvette or the well.
-
Aex = εex * [S]0 * l
-
Aem = εem * [S]0 * l
-
-
Calculate the correction factor (CF) using the following formula: CF = 10(Aex / 2 + Aem / 2)
-
-
Apply the Correction:
-
Multiply the observed fluorescence at each time point (Fobs) by the correction factor to obtain the corrected fluorescence (Fcorr). Fcorr = Fobs * CF
-
-
Calculate the Initial Reaction Velocity:
-
Plot the corrected fluorescence (Fcorr) versus time.
-
Determine the initial velocity from the slope of the linear portion of this plot.
-
Quantitative Data Summary
The following table illustrates the impact of the inner filter effect on the observed fluorescence and the result of applying the correction factor. The data is hypothetical but representative of a typical experiment.
| Substrate Concentration (µM) | Aex (280 nm) | Aem (360 nm) | Correction Factor (CF) | Observed Fluorescence (RFU) | Corrected Fluorescence (RFU) |
| 1 | 0.01 | 0.005 | 1.017 | 1000 | 1017 |
| 5 | 0.05 | 0.025 | 1.089 | 4800 | 5227 |
| 10 | 0.10 | 0.050 | 1.189 | 8500 | 10107 |
| 20 | 0.20 | 0.100 | 1.413 | 14000 | 19782 |
| 50 | 0.50 | 0.250 | 2.371 | 22000 | 52162 |
RFU: Relative Fluorescence Units. Assumes a path length of 1 cm.
Visualizations
Experimental Workflow for IFE Correction
Caption: Workflow for Inner Filter Effect Correction.
Signaling Pathway of this compound Cleavage
Caption: this compound Cleavage and Fluorescence Signal Generation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MMP-2/MMP-9 Fluorogenic Substrate I|cas 135662-07-6 [dcchemicals.com]
- 3. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 6. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
- 10. researchgate.net [researchgate.net]
Dnp-PLGMWSR assay interference from biological samples
Welcome to the technical support center for the DNP-PLGMWSR assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using this fluorogenic substrate for Matrix Metalloproteinase-2 (MMP-2) and MMP-9 activity analysis in biological samples.
I. Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorescence-based method for measuring the activity of MMP-2 and MMP-9. The substrate, Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg (this compound), is a peptide containing a tryptophan (Trp) residue whose fluorescence is quenched by a 2,4-dinitrophenyl (Dnp) group.[1][2] When MMP-2 or MMP-9 cleaves the peptide bond between Glycine and Methionine, the Dnp group is separated from the tryptophan residue. This separation eliminates the quenching effect, leading to an increase in tryptophan fluorescence that is proportional to the enzyme activity. The activity is typically measured by excitation at 280 nm and emission at 360 nm.[3][4]
Q2: What are the primary applications of the this compound assay?
This assay is primarily used to:
-
Quantify the enzymatic activity of MMP-2 and MMP-9 in various biological samples.
-
Screen for inhibitors of MMP-2 and MMP-9.
-
Study the role of these MMPs in physiological and pathological processes, such as cancer cell invasion, angiogenesis, and tissue remodeling.[3]
Q3: What types of biological samples can be used with this assay?
The this compound assay can be adapted for use with a variety of biological samples, including:
-
Conditioned cell culture media
-
Synovial fluid[7]
It is crucial to follow specific sample preparation protocols to minimize interference from components within these complex biological matrices.
Q4: What are the key sources of interference from biological samples in this assay?
Interference, often referred to as "matrix effects," can arise from various components in biological samples that affect the accuracy and reliability of the assay.[8] Common sources of interference include:
-
Endogenous fluorescent molecules: Substances like hemoglobin and bilirubin can absorb light at the excitation and/or emission wavelengths of tryptophan, leading to inaccurate fluorescence readings.[3][9][10][11]
-
Quenching agents: Components in the sample matrix can quench the fluorescence of tryptophan, leading to an underestimation of MMP activity. Hemoglobin is a known quencher of fluorescence below 600 nm.[9]
-
High protein concentrations: High levels of proteins other than MMPs can lead to non-specific binding or alter the enzymatic activity.
-
Lipids: High lipid concentrations can cause light scattering and interfere with fluorescence measurements.[12][13][14]
-
Endogenous inhibitors: Biological samples may contain natural MMP inhibitors, such as Tissue Inhibitors of Metalloproteinases (TIMPs), which can lead to an underestimation of total MMP activity.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the this compound assay.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | Inactive enzyme | Ensure proper storage and handling of the MMP enzyme. Use a positive control with known activity to verify enzyme function. |
| Incorrect assay buffer conditions | Verify the pH and composition of the assay buffer. MMPs are zinc-dependent, so ensure the buffer does not contain strong chelating agents like EDTA.[2] | |
| Incorrect wavelength settings | Confirm that the fluorometer is set to the correct excitation (280 nm) and emission (360 nm) wavelengths for tryptophan.[3][4] | |
| Substrate degradation | Store the this compound substrate protected from light and at the recommended temperature (-20°C) to prevent degradation.[3] | |
| High Background Fluorescence | Contaminated reagents or buffer | Use high-purity water and reagents. Prepare fresh buffers and filter them if necessary. |
| Autofluorescence from the microplate | Use black, opaque microplates designed for fluorescence assays to minimize background. | |
| Autofluorescence from the biological sample | Run a "sample blank" control containing the biological sample and assay buffer but no this compound substrate to measure the intrinsic fluorescence of the sample. Subtract this value from the experimental readings. | |
| Inconsistent or Variable Results | Pipetting errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes. |
| Temperature fluctuations | Maintain a constant and optimal temperature (e.g., 37°C) throughout the incubation period. | |
| Incomplete mixing | Gently mix the reagents in the wells thoroughly without introducing bubbles. | |
| Sample heterogeneity | For tissue homogenates, ensure complete homogenization and centrifugation to remove debris. For other samples, ensure they are well-mixed before aliquoting. | |
| Suspected Interference from Biological Sample | Presence of endogenous fluorophores or quenchers (e.g., hemoglobin, bilirubin) | Dilute the sample to reduce the concentration of interfering substances.[13] Perform a spike-and-recovery experiment to quantify the extent of interference. Consider sample preparation techniques like filtration or precipitation to remove interfering components. |
| Presence of endogenous inhibitors (e.g., TIMPs) | To measure total MMP activity, pro-MMPs can be activated using p-aminophenylmercuric acetate (APMA).[1][2] |
Quantitative Data on Common Interferences
| Interferent | Effect on Assay | Mitigation Strategy | Notes |
| Hemoglobin | Quenches fluorescence below 600 nm.[9] Can absorb excitation and emission light. | Sample dilution. Proper sample preparation to avoid hemolysis. | Hemolysis during serum/plasma preparation should be minimized. |
| Bilirubin | Can exhibit intrinsic fluorescence and absorb light in the UV-Vis range.[3][10][11] | Sample dilution. Use of appropriate blank controls. | Bilirubin is light-sensitive; protect samples from light.[15] |
| Lipids | Can cause light scattering and increase background fluorescence.[12][13][14] | Sample clarification through centrifugation or filtration. | High lipid content is common in serum and some tissue homogenates. |
| EDTA | Chelates Zn2+, which is essential for MMP activity, leading to inhibition.[2] | Avoid using EDTA as an anticoagulant for plasma collection if measuring MMP activity directly. If present, its effect should be validated. | Citrate or heparin are generally preferred anticoagulants for plasma collection for MMP assays.[2] |
III. Experimental Protocols
A. General this compound Assay Protocol
This protocol provides a general framework. Optimal conditions may need to be determined for specific experimental setups.
Materials:
-
This compound substrate
-
Recombinant active MMP-2 or MMP-9 (as a positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)
-
Black, opaque 96-well microplate
-
Fluorometer capable of excitation at 280 nm and emission at 360 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
Prepare serial dilutions of the standard MMP enzyme in Assay Buffer to generate a standard curve.
-
-
Sample Preparation:
-
Prepare biological samples as described in the specific protocols below (Sections B, C, and D). Dilute samples in Assay Buffer as needed to fall within the linear range of the assay and to minimize matrix effects.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Blank: Assay Buffer only.
-
Substrate Control: Assay Buffer + this compound substrate.
-
Positive Control: Standard MMP enzyme + this compound substrate.
-
Sample: Prepared biological sample + this compound substrate.
-
Sample Blank: Prepared biological sample + Assay Buffer (no substrate).
-
-
-
Incubation:
-
Incubate the plate at 37°C, protected from light. The incubation time will depend on the enzyme concentration and activity. Monitor the fluorescence kinetically or at a fixed endpoint.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorometer with excitation at 280 nm and emission at 360 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Subtract the fluorescence of the sample blank from the corresponding sample readings.
-
Plot the fluorescence intensity of the standards versus their concentration to generate a standard curve.
-
Determine the MMP activity in the samples by interpolating their fluorescence values on the standard curve.
-
B. Protocol for Serum and Plasma Sample Preparation
-
Blood Collection:
-
For serum, collect blood in a serum separator tube. Allow to clot for at least 30 minutes at room temperature.
-
For plasma, collect blood in tubes containing an anticoagulant such as heparin or citrate.[2] Avoid EDTA if possible.
-
-
Centrifugation:
-
Centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C.[16]
-
-
Aliquoting:
-
Carefully collect the supernatant (serum or plasma) without disturbing the cell pellet.
-
-
Storage:
-
Assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Dilution:
C. Protocol for Tissue Homogenate Preparation
-
Tissue Collection:
-
Excise the tissue of interest and wash with ice-cold PBS to remove any blood.
-
-
Homogenization:
-
Weigh the tissue and homogenize it in a suitable lysis buffer (e.g., Tris-HCl buffer containing a non-ionic detergent like 0.1% Triton X-100) on ice.[1]
-
-
Centrifugation:
-
Supernatant Collection:
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford). This allows for normalization of MMP activity to the total protein content.
-
-
Storage:
-
Use the supernatant immediately or aliquot and store at -80°C.
-
-
Dilution:
-
Thaw samples on ice and dilute in Assay Buffer to an appropriate concentration before performing the MMP assay.
-
IV. Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Principle of the this compound fluorogenic assay.
Caption: General experimental workflow for the this compound assay.
Caption: A decision tree for troubleshooting common this compound assay issues.
References
- 1. quickzyme.com [quickzyme.com]
- 2. quickzyme.com [quickzyme.com]
- 3. forensicscijournal.com [forensicscijournal.com]
- 4. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. diapharma.com [diapharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Excitation Spectrum of Bilirubin in Blood: A Model for the Action Spectrum for Phototherapy of Neonatal Jaundice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence as a Tool to Study Lipid-Protein Interactions: The Case of α-Synuclein [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. Photolysis of bilirubin in serum specimens exposed to room lighting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. evetechnologies.com [evetechnologies.com]
Improving the sensitivity of MMP detection with Dnp-PLGMWSR
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the fluorogenic substrate, Dnp-PLGMWSR, to improve the sensitivity of Matrix Metalloproteinase (MMP) detection, with a focus on MMP-2 and MMP-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for MMP detection?
A1: this compound is a fluorogenic substrate designed for the sensitive detection of MMPs, particularly MMP-2 and MMP-9.[1][2] It is a peptide sequence (Pro-Leu-Gly-Met-Trp-Ser-Arg) that is specifically recognized and cleaved by these enzymes. The peptide is chemically modified with two key groups: a 2,4-Dinitrophenyl (Dnp) group, which acts as a quencher, and a Tryptophan (Trp) residue, which is a natural fluorophore.
The principle of detection is based on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the Dnp group is in close proximity to the Tryptophan, effectively quenching its fluorescence. When an active MMP, such as MMP-2 or MMP-9, cleaves the peptide bond within the sequence, the Dnp quencher and the Tryptophan fluorophore are separated. This separation disrupts the FRET, leading to a significant increase in Tryptophan's fluorescence emission upon excitation. The rate of this fluorescence increase is directly proportional to the MMP activity in the sample.[3]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: The optimal excitation wavelength for the Tryptophan fluorophore in the this compound substrate is approximately 280 nm , and the optimal emission wavelength is around 360 nm .[4]
Q3: Is this compound specific to MMP-2 and MMP-9?
A3: While this compound is a good substrate for MMP-2 and MMP-9, it's important to note that like many peptide-based substrates, it is not entirely specific. Other MMPs and some other proteases may also cleave the substrate, although generally at a lower efficiency. For precise identification of the MMP responsible for the activity in a complex biological sample, it is recommended to use specific MMP inhibitors as controls.
Q4: How should I prepare and store the this compound substrate?
A4: this compound is typically supplied as a lyophilized powder and should be stored at -20°C, protected from light.[5] For use, reconstitute the peptide in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM). It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the DMSO stock solution at -20°C. When preparing working solutions, dilute the stock solution in the appropriate assay buffer.
Q5: What is the recommended assay buffer composition for MMP activity assays using this compound?
A5: MMPs are zinc- and calcium-dependent endopeptidases, so the assay buffer must contain these ions for optimal activity. A commonly used assay buffer formulation is:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
10 mM CaCl₂
-
1 µM ZnCl₂
-
0.05% (v/v) Brij-35 (a non-ionic detergent to prevent aggregation)[6][7]
It is crucial to ensure the final pH of the buffer is 7.5, as MMP activity is pH-sensitive.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Very Low Signal | 1. Inactive Enzyme: The MMP enzyme may have lost activity due to improper storage or handling. 2. Inhibitors in Sample: The sample may contain endogenous MMP inhibitors (e.g., TIMPs) or other inhibiting substances. 3. Incorrect Buffer Composition: Absence of essential co-factors like Ca²⁺ and Zn²⁺ in the assay buffer. 4. Substrate Degradation: The this compound substrate may have degraded due to improper storage or multiple freeze-thaw cycles. 5. Incorrect Instrument Settings: The fluorometer is not set to the correct excitation and emission wavelengths (Ex: 280 nm, Em: 360 nm). | 1. Use a fresh aliquot of the enzyme or test the enzyme activity with a positive control. 2. Include a known amount of active MMP as a positive control in a separate well. Consider purifying the sample to remove inhibitors. 3. Prepare fresh assay buffer ensuring the presence of all necessary components at the correct concentrations.[6] 4. Use a fresh aliquot of the this compound stock solution. 5. Verify the instrument settings for excitation and emission wavelengths. |
| High Background Fluorescence | 1. Autofluorescent Compounds in Sample: Biological samples can contain molecules that fluoresce at the same wavelengths as Tryptophan. 2. Contaminated Reagents: Assay buffer or other reagents may be contaminated with fluorescent impurities. 3. Substrate Autohydrolysis: The substrate may be slowly hydrolyzing on its own. 4. Non-enzymatic Substrate Cleavage: Other non-MMP proteases in the sample may be cleaving the substrate. | 1. Run a "sample only" control (without substrate) to measure the intrinsic fluorescence of the sample and subtract this from the experimental readings. 2. Use high-purity reagents and water to prepare all solutions. Run a "buffer + substrate" control to check for background from the reagents. 3. Run a "substrate only" control to measure the rate of spontaneous hydrolysis. 4. Use a broad-spectrum protease inhibitor cocktail (without MMP inhibitors) in a control well to assess non-MMP cleavage. Use specific MMP inhibitors to confirm MMP-dependent cleavage. |
| Non-linear or Saturated Signal | 1. Inner Filter Effect: At high substrate or sample concentrations, the emitted fluorescence can be re-absorbed by other molecules in the solution, leading to a non-linear response.[8][9] 2. Substrate Depletion: During the course of the reaction, a significant portion of the substrate is consumed, leading to a decrease in the reaction rate. 3. Enzyme Saturation: The enzyme concentration is too high, leading to rapid substrate cleavage and saturation of the signal. | 1. Dilute the sample or decrease the substrate concentration. It is important to experimentally determine the optimal concentration range for your specific assay conditions.[10] 2. Use a lower enzyme concentration or a higher initial substrate concentration. Ensure that the total substrate consumed during the assay is less than 10-15%. 3. Reduce the enzyme concentration in the assay. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or sample. 2. Incomplete Mixing: Reagents are not mixed thoroughly in the assay wells. 3. Temperature Fluctuations: Inconsistent temperature across the microplate or during the incubation period. 4. Well-to-Well Variation in Plate: Differences in the optical properties of the microplate wells. | 1. Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. 2. Gently mix the contents of each well after adding all reagents. 3. Ensure the microplate is incubated at a constant and uniform temperature. 4. Use high-quality, black microplates designed for fluorescence assays to minimize well-to-well variability and background. |
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for using this compound in MMP activity assays. Note that these values can vary depending on the specific experimental conditions.
Table 1: Spectroscopic and Physical Properties of this compound
| Parameter | Value | Reference |
| Fluorophore | Tryptophan (Trp) | |
| Quencher | 2,4-Dinitrophenyl (Dnp) | |
| Excitation Wavelength (λex) | ~280 nm | [4] |
| Emission Wavelength (λem) | ~360 nm | [4] |
| Molecular Weight | ~1154 g/mol | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage | -20°C (lyophilized powder and stock solution) | [5] |
Table 2: Kinetic Parameters of this compound with MMPs
| Enzyme | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |
| MMP-2 | 2.2 - 5.0 | 0.06 - 0.1 | 1.2 x 10⁴ - 2.7 x 10⁴ | [11] |
| MMP-9 | 10 - 20 | 0.5 - 1.0 | 2.5 x 10⁴ - 1.0 x 10⁵ | [12][13] |
Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer composition). The values presented here are for general guidance.
Experimental Protocols
Protocol 1: General MMP Activity Assay
This protocol provides a general framework for measuring MMP activity in a 96-well plate format.
Materials:
-
This compound substrate
-
Recombinant active MMP-2 or MMP-9 (for standard curve)
-
Samples containing MMPs (e.g., cell culture supernatant, tissue extracts)
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35)
-
DMSO
-
Black 96-well microplate
-
Fluorometer capable of excitation at 280 nm and emission at 360 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve the lyophilized substrate in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots.
-
Prepare Working Substrate Solution: Dilute the 10 mM stock solution in Assay Buffer to a final concentration of 100 µM.
-
Prepare MMP Standard Curve: Perform serial dilutions of the active MMP-2 or MMP-9 standard in Assay Buffer to generate a standard curve (e.g., 0-100 ng/mL).
-
Prepare Samples: Dilute your samples in Assay Buffer to a concentration that falls within the linear range of the assay.
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to blank wells.
-
Add 50 µL of each MMP standard dilution to their respective wells.
-
Add 50 µL of each diluted sample to their respective wells.
-
-
Initiate the Reaction: Add 50 µL of the 100 µM working substrate solution to all wells (including blanks, standards, and samples) to initiate the enzymatic reaction. The final substrate concentration will be 50 µM.
-
Incubate: Incubate the plate at 37°C, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity (Ex: 280 nm, Em: 360 nm) at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorometer.
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity versus time for each sample and standard. The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the MMP activity.
-
Generate a standard curve by plotting the reaction rates of the MMP standards against their concentrations.
-
Determine the MMP activity in your samples by interpolating their reaction rates from the standard curve.
-
Protocol 2: Correction for Inner Filter Effect
If you suspect the inner filter effect is impacting your results, you can perform the following correction.
-
After the final fluorescence reading in your MMP assay, add a high concentration of a non-fluorescent, absorbing compound that absorbs at the excitation or emission wavelength (e.g., a dye) to a separate set of wells containing only the substrate at the same concentration used in the assay.
-
Measure the fluorescence of these wells.
-
Create a correction factor by dividing the fluorescence of the unquenched substrate by the fluorescence of the substrate in the presence of the absorbing compound.
-
Apply this correction factor to your experimental data. A more rigorous method involves measuring the absorbance of your samples at both the excitation and emission wavelengths and applying a correction formula.[14][15]
Visualizations
Signaling and Experimental Diagrams
Caption: General activation and inhibition pathways for MMP-2 and MMP-9.
Caption: Experimental workflow for MMP activity assay using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. MMP-2/MMP-9 Substrate I, Fluorogenic A fluorogenic substrate for both the 72 kDa human fibroblast gelatinase (HFG; MMP-2) and the 92 kDa human neutrophil gelatinase (HNG; MMP-9). [sigmaaldrich.com]
- 6. What is the best buffer for MMP-2 enzymatic action? | AAT Bioquest [aatbio.com]
- 7. quickzyme.com [quickzyme.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Experimental method to correct fluorescence intensities for the inner filter effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of MMP-2 and MMP-9 activity in vivo with a triple-helical peptide optical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Researching | Method of Accurate Correction on Inner Filter Effects in Fluorescence Quenching Analysis [m.researching.cn]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Specificity of Dnp-PLGMWSR for MMP-2/9: A Comparative Guide
For researchers engaged in studies involving matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, the accurate assessment of enzymatic activity is paramount. The fluorogenic substrate, Dnp-PLGMWSR, is a widely utilized tool for this purpose. However, ensuring the specificity of this substrate is critical for the generation of reliable and reproducible data. This guide provides a comprehensive comparison of this compound with alternative substrates, supported by experimental data, and details the necessary protocols to validate its specificity for MMP-2 and MMP-9.
Comparative Analysis of MMP Substrates
The selection of an appropriate substrate is a critical step in designing an MMP activity assay. While this compound is a convenient and commonly used substrate for MMP-2 and MMP-9, a thorough understanding of its performance in relation to other available substrates is essential for robust experimental design. The following table summarizes the kinetic parameters of this compound and other fluorogenic substrates, offering a quantitative basis for comparison. A higher kcat/Km value indicates greater catalytic efficiency.
| Substrate | Target MMP | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | MMP-2 | 26 | 0.58 | 22,300 | Netzel-Arnett, S., et al. (1991)[1] |
| This compound | MMP-9 | 33 | 1.3 | 39,400 | Netzel-Arnett, S., et al. (1991)[1] |
| Mca-PLGL-Dpa-AR-NH₂ | MMP-2 | 4.0 | 1.5 | 375,000 | Knight, C. G., et al. (1992) |
| Mca-PLGL-Dpa-AR-NH₂ | MMP-9 | 11.0 | 4.6 | 418,000 | Knight, C. G., et al. (1992) |
| Mca-RPKPVENva-WRK(Dnp)-NH₂ | MMP-2 | - | - | Low | Nagase, H., et al. (1994) |
| Mca-RPKPVENva-WRK(Dnp)-NH₂ | MMP-9 | 12 | 2.9 | 242,000 | Nagase, H., et al. (1994) |
Note: "-" indicates that the data was not provided in the cited reference.
Experimental Protocols for Specificity Validation
To ensure that the observed enzymatic activity is indeed attributable to MMP-2 and/or MMP-9, a series of validation experiments are necessary. The following protocols outline the procedures for a standard MMP activity assay and an inhibitor-based specificity assay.
Protocol 1: Standard MMP-2/9 Activity Assay
This protocol describes the fundamental steps for measuring MMP-2 and MMP-9 activity using the this compound fluorogenic substrate.
Materials:
-
Recombinant active human MMP-2 and MMP-9
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the active MMP-2 and MMP-9 to the desired concentration in cold Assay Buffer immediately before use.
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO and then dilute it to the final working concentration in Assay Buffer.
-
Assay Reaction:
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 25 µL of the diluted enzyme solution to the respective wells.
-
Initiate the reaction by adding 25 µL of the this compound working solution to each well.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. The excitation wavelength for the tryptophan in this compound is approximately 280 nm, and the emission wavelength is around 360 nm.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
Protocol 2: Inhibitor-Based Specificity Validation
This protocol utilizes broad-spectrum MMP inhibitors to confirm that the cleavage of this compound is mediated by MMPs.
Materials:
-
All materials from Protocol 1
-
Broad-spectrum MMP inhibitor (e.g., Ilomastat (GM6001) or NNGH)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the MMP inhibitor in DMSO and create a series of dilutions in Assay Buffer.
-
Pre-incubation with Inhibitor:
-
Add 25 µL of Assay Buffer to control wells and 25 µL of the different inhibitor dilutions to the experimental wells of a 96-well plate.
-
Add 25 µL of the diluted MMP-2 or MMP-9 enzyme solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the this compound working solution to each well.
-
Immediately measure the fluorescence kinetics as described in Protocol 1.
-
-
Data Analysis: Compare the reaction velocities in the presence and absence of the inhibitor. A significant reduction in the reaction rate in the presence of the inhibitor confirms that the activity is due to MMPs. The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biochemical reaction, the following diagrams have been generated using Graphviz.
Figure 1. Cleavage of this compound by MMP-2/9.
Figure 2. Specificity validation workflow.
By following these protocols and considering the comparative data, researchers can confidently validate the specificity of this compound for MMP-2 and MMP-9 in their experimental systems, leading to more accurate and reliable findings in the fields of drug discovery and biomedical research.
References
A Head-to-Head Comparison: Dnp-PLGMWSR Fluorogenic Assay vs. Gelatin Zymography for MMP-2 and MMP-9 Activity
For researchers, scientists, and drug development professionals investigating the roles of matrix metalloproteinases (MMPs) in physiological and pathological processes, the accurate measurement of MMP-2 and MMP-9 activity is crucial. Two widely employed methods for this purpose are the Dnp-PLGMWSR fluorogenic assay and gelatin zymography. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for your research needs.
At a Glance: Key Differences and Applications
The choice between the this compound assay and gelatin zymography hinges on the specific requirements of the experiment, such as the need for high-throughput screening, the ability to distinguish between latent and active enzyme forms, and the desired level of quantification.
The this compound assay is a solution-based, continuous fluorogenic assay that offers real-time kinetic data and is well-suited for high-throughput applications. In contrast, gelatin zymography is a gel-based endpoint assay that excels at differentiating between the pro (inactive) and active forms of MMP-2 and MMP-9 and is known for its high sensitivity.
Performance Characteristics: A Quantitative Comparison
While direct head-to-head comparative studies with extensive quantitative data are limited in published literature, the following tables summarize the key performance characteristics of each method based on available data and established principles.
| Parameter | This compound Fluorogenic Assay | Gelatin Zymography |
| Principle | Cleavage of a quenched fluorogenic peptide substrate (this compound) by MMP-2/9, resulting in a measurable increase in fluorescence. | Electrophoretic separation of proteins in a gelatin-containing polyacrylamide gel, followed by renaturation and digestion of the gelatin by MMP-2/9, visualized as clear bands upon staining. |
| Enzyme Forms Detected | Primarily measures the total activity of active MMP-2 and MMP-9. Does not distinguish between pro and active forms. | Distinguishes between pro-MMP-2 (72 kDa), active MMP-2 (62 kDa), pro-MMP-9 (92 kDa), and active MMP-9 (82 kDa) based on molecular weight.[1] |
| Quantification | Quantitative. Provides real-time kinetic data (rate of substrate cleavage). | Semi-quantitative. Band intensity can be measured by densitometry, but linearity can be limited.[2] |
| Sensitivity | High, with the ability to detect low enzyme concentrations. | Very high, capable of detecting picogram quantities of MMPs.[2] |
| Throughput | High. Amenable to 96-well or 384-well plate formats for screening large numbers of samples. | Low. Labor-intensive and time-consuming, not suitable for high-throughput screening. |
| Time to Result | Rapid. Results can be obtained in minutes to a few hours. | Lengthy. The entire process, including electrophoresis, incubation, and staining/destaining, can take 24-48 hours. |
| Specificity | The this compound substrate is preferentially cleaved by MMP-2 and MMP-9, but may show some cross-reactivity with other MMPs. | Specificity is determined by the ability of the separated enzymes to digest gelatin. |
Experimental Protocols
This compound Fluorogenic Assay Protocol
This protocol provides a general framework for measuring MMP-2 and MMP-9 activity using the this compound substrate. Optimization of substrate and enzyme concentrations, as well as incubation times, may be necessary for specific experimental conditions.
Materials:
-
This compound substrate (lyophilized powder)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Purified active MMP-2 and MMP-9 (for standard curve)
-
Samples containing MMP-2/MMP-9 activity
-
Fluorometer with excitation at 280 nm and emission at 360 nm[3]
-
96-well black microplate
Procedure:
-
Substrate Preparation: Reconstitute the lyophilized this compound substrate in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in Assay Buffer to the desired working concentration.
-
Standard Curve: Prepare a serial dilution of purified active MMP-2 or MMP-9 in Assay Buffer to generate a standard curve.
-
Sample Preparation: Dilute biological samples in Assay Buffer as needed.
-
Assay Reaction: In a 96-well black microplate, add the this compound working solution to each well.
-
Initiate Reaction: Add the standards and samples to their respective wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at 360 nm (excitation at 280 nm) using a fluorometer.[3] Readings can be taken at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of substrate hydrolysis (initial velocity) for each sample and standard by determining the slope of the linear portion of the fluorescence versus time curve. Plot the initial velocity of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the MMP activity in the unknown samples.
Gelatin Zymography Protocol
This protocol is a standard method for detecting MMP-2 and MMP-9 activity in various biological samples.
Materials:
-
Polyacrylamide gel casting reagents
-
Gelatin solution (1 mg/mL)
-
SDS-PAGE running buffer (non-reducing)
-
Sample buffer (non-reducing)
-
Renaturation buffer (e.g., 2.5% Triton X-100 in dH₂O)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in methanol/acetic acid/water)
-
Destaining solution (e.g., methanol/acetic acid/water)
-
Samples containing MMP-2/MMP-9
-
Protein molecular weight standards
Procedure:
-
Gel Preparation: Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.[4]
-
Sample Preparation: Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load samples and molecular weight standards onto the gel and run the electrophoresis at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom of the gel.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in renaturation buffer with gentle agitation to remove SDS.
-
Incubation: Incubate the gel in incubation buffer overnight (16-18 hours) at 37°C with gentle agitation to allow for gelatin digestion by the renatured MMPs.
-
Staining: Stain the gel with Coomassie Brilliant Blue staining solution for 1-2 hours.
-
Destaining: Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.
-
Analysis: Identify the pro and active forms of MMP-2 and MMP-9 based on their molecular weights. The intensity of the bands can be quantified using densitometry software.
Visualizing the Methodologies
To better understand the workflows of each technique, the following diagrams have been generated.
Signaling Pathway Context: MMP Activation
Both MMP-2 and MMP-9 are key players in the degradation of the extracellular matrix (ECM), a process that is tightly regulated. They are secreted as inactive zymogens (pro-MMPs) and require proteolytic cleavage to become active. Various signaling pathways can lead to the upregulation and activation of these MMPs.
Conclusion: Making an Informed Decision
Both the this compound fluorogenic assay and gelatin zymography are valuable tools for studying MMP-2 and MMP-9 activity. The this compound assay is the method of choice for quantitative, high-throughput screening of MMP-2/9 activity. Gelatin zymography, while more laborious, provides crucial information on the activation state of these enzymes and offers exceptional sensitivity. The detailed protocols and comparative data presented in this guide are intended to empower researchers to select the most suitable method to achieve their specific experimental goals and advance our understanding of the multifaceted roles of MMP-2 and MMP-9.
References
- 1. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reappraisal of Quantitative Gel Zymography for Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 4. Zymographic detection and clinical correlations of MMP-2 and MMP-9 in breast cancer sera - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Dnp-PLGMWSR Cross-reactivity with Other Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorogenic substrate Dnp-PLGMWSR, focusing on its cross-reactivity with a panel of proteases. The information is intended to assist researchers in designing experiments, interpreting results, and selecting appropriate tools for studying protease activity.
Introduction to this compound
This compound is a synthetic peptide substrate commonly used for the sensitive and continuous measurement of activity for Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9)[1][2][3][4]. The peptide sequence, Pro-Leu-Gly-Met-Trp-Ser-Arg, is flanked by a 2,4-dinitrophenyl (Dnp) group and a tryptophan (Trp) residue. In its intact form, the Dnp group quenches the intrinsic fluorescence of the tryptophan. Upon proteolytic cleavage within the peptide sequence, the Dnp group is separated from the tryptophan, resulting in an increase in fluorescence that can be monitored in real-time.
Cross-reactivity Profile of this compound
| Protease Family | Protease | Known Substrate for this compound | kcat/Km (M⁻¹s⁻¹) (for similar substrates) | Reference |
| Matrix Metalloproteinases (MMPs) | MMP-1 | Limited data | ~1,300 | [5] |
| MMP-2 | Yes | ~5,400 | [5] | |
| MMP-3 | Limited data | ~1,100 | [5] | |
| MMP-7 | Limited data | Not readily available | ||
| MMP-8 | Limited data | Not readily available | ||
| MMP-9 | Yes | High activity reported | ||
| MMP-12 | Limited data | Not readily available | ||
| MMP-13 | Limited data | Not readily available | ||
| Other Proteases | Cathepsin B | Not expected | Not applicable | |
| Trypsin | Not expected | Not applicable | ||
| Elastase | Not expected | Not applicable |
Note: The kinetic parameters (kcat/Km) are indicative of the catalytic efficiency of an enzyme for a given substrate. Higher values signify more efficient cleavage. The data for similar substrates is provided to give a general indication of potential cross-reactivity and should be experimentally verified for this compound.
Experimental Protocols
To facilitate the independent verification and expansion of the cross-reactivity data, a detailed protocol for a fluorogenic protease assay is provided below. This protocol can be adapted to test the activity of various proteases against this compound.
General Fluorogenic Protease Assay Protocol
Objective: To determine the rate of cleavage of this compound by a specific protease.
Materials:
-
This compound substrate stock solution (e.g., 1 mM in DMSO)
-
Purified, active protease of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 280 nm and 360 nm, respectively.
Procedure:
-
Prepare the substrate solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Prepare the enzyme solution: Dilute the purified protease in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically for each protease to ensure a linear reaction rate over the desired time course.
-
Set up the assay plate:
-
Add 50 µL of the substrate solution to each well.
-
Include control wells:
-
Substrate blank: 50 µL of Assay Buffer without enzyme.
-
Enzyme blank: 50 µL of the enzyme solution without substrate.
-
-
-
Initiate the reaction: Add 50 µL of the diluted enzyme solution to the wells containing the substrate. Mix gently by pipetting.
-
Measure fluorescence: Immediately place the plate in the fluorescence microplate reader and begin kinetic measurements. Record the fluorescence intensity every 1-5 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (substrate blank) from all readings.
-
Plot the fluorescence intensity versus time.
-
The initial velocity (V₀) of the reaction is the slope of the linear portion of the curve.
-
To determine kinetic parameters (Km and kcat), the assay should be performed with varying substrate concentrations.
-
Visualizing Experimental Workflow and Signaling Pathways
To further aid in the understanding of the experimental process and the biological context of MMPs, the following diagrams are provided.
Caption: Experimental workflow for assessing protease cross-reactivity with this compound.
Caption: Simplified signaling pathway for the induction and activation of MMPs.
Conclusion
This compound is a highly effective substrate for monitoring the activity of MMP-2 and MMP-9. Its cross-reactivity with other proteases, particularly other members of the MMP family, requires further quantitative investigation. The provided experimental protocol and background information are intended to serve as a valuable resource for researchers aiming to characterize the specificity of this and other fluorogenic protease substrates. The elucidation of complete cross-reactivity profiles is crucial for the accurate interpretation of experimental data and the development of selective protease inhibitors.
References
- 1. Active site specificity profiling datasets of matrix metalloproteinases (MMPs) 1, 2, 3, 7, 8, 9, 12, 13 and 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling protease activities with dynamic proteomics workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Protease Specificity by Combining Proteome-Derived Peptide Libraries and Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dnp-PLGMWSR Cleavage: A Comparative Guide to Specific MMP Inhibitors
For researchers studying the activity of Matrix Metalloproteinases (MMPs), particularly MMP-2 and MMP-9, the fluorogenic substrate Dnp-PLGMWSR provides a valuable tool.[1][2][3] Its cleavage serves as a direct measure of enzymatic activity. However, validating that the observed cleavage is due to a specific MMP is crucial for accurate interpretation of results. This guide compares various MMP inhibitors used for this validation, presenting supporting data and detailed experimental protocols.
Mechanism of this compound Cleavage
This compound is a peptide substrate containing a 2,4-dinitrophenyl (Dnp) group and a tryptophan (Trp) residue.[2] In the intact peptide, the Dnp group quenches the natural fluorescence of the tryptophan. When an active enzyme like MMP-2 or MMP-9 cleaves the peptide bond between glycine (G) and methionine (M), the Dnp group is separated from the tryptophan.[2][4] This separation eliminates the quenching effect, resulting in a measurable increase in fluorescence.[2]
Caption: Mechanism of MMP-mediated this compound cleavage and its inhibition.
Comparison of MMP Inhibitors for Validation
The selection of an appropriate inhibitor is critical for validating the specificity of this compound cleavage. The ideal inhibitor should have well-characterized selectivity for the MMP of interest. Below is a comparison of commonly used and novel MMP inhibitors.
Table 1: Quantitative Comparison of MMP Inhibitors
| Inhibitor | Target MMP(s) | Mechanism | IC50 / Ki Values | Key Considerations |
| GM6001 (Ilomastat) | Broad Spectrum | Active Site (Zinc Chelator) | catMMP-9: IC50 = 0.45 nMcatMMP-3: IC50 = 7.2 nM[5] | Potent, non-selective inhibitor. Useful as a general control to confirm MMP activity.[5] |
| Marimastat | Broad Spectrum | Active Site (Zinc Chelator) | MMP-2: IC50 = 4 nMMMP-9: IC50 = 5 nM | Another widely used broad-spectrum inhibitor for confirming general MMP involvement.[6] |
| CTT (Cyclic Peptide) | MMP-2 | Exosite Binding | MMP-2: IC50 = 10 µM (gelatin degradation)[7] | High selectivity for MMP-2 over many other MMPs including MMP-9, MMP-8, and MT1-MMP.[7] |
| JNJ0966 | proMMP-9 | Allosteric | proMMP-9 Activation: IC50 = 440 nM[5] | Highly selective; inhibits the activation of the MMP-9 zymogen, but not the activity of already active MMP-9 or other MMPs.[5] |
| UK-370106 | MMP-3, MMP-12 | Active Site | MMP-3: IC50 = 23 nMMMP-12: IC50 = 42 nM>1200-fold less potent vs MMP-2/MMP-9[4] | Useful as a negative control to exclude the involvement of MMP-3 or MMP-12.[4] |
| Engineered SPINK2 | MMP-9 | Active Site | MMP-9: Low nanomolar Ki[8] | Highly potent and specific for MMP-9 with no cross-reactivity to other tested MMPs.[8] |
Experimental Protocols
Protocol: this compound Cleavage Assay with MMP Inhibitors
This protocol outlines the steps to validate MMP-2/9 activity by measuring the cleavage of this compound in the presence and absence of a specific inhibitor.
Materials:
-
Recombinant active MMP-2 or MMP-9
-
This compound substrate stock solution (e.g., 1 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
MMP inhibitor stock solution (in a suitable solvent like DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Workflow:
Caption: Experimental workflow for MMP inhibitor validation assay.
Procedure:
-
Preparation : Prepare serial dilutions of the selected MMP inhibitor in Assay Buffer. Prepare a working solution of the MMP enzyme and the this compound substrate in Assay Buffer.
-
Assay Setup : In a 96-well black plate, add the following to designated wells:
-
Test Wells : Add the MMP inhibitor dilution.
-
Positive Control : Add vehicle control (e.g., DMSO diluted in buffer).
-
Negative Control (No Enzyme) : Add Assay Buffer.
-
-
Enzyme Addition : Add the diluted active MMP-2 or MMP-9 to the Test and Positive Control wells.
-
Pre-incubation : Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Start the reaction by adding the this compound working solution to all wells.
-
Fluorescence Measurement : Immediately place the plate in a fluorescence reader set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of 280 nm and an emission wavelength of 360 nm.[3]
-
Data Analysis :
-
Calculate the initial velocity (V₀) of the reaction for each well from the linear portion of the fluorescence vs. time plot.
-
Determine the percent inhibition by comparing the rate of the inhibitor-treated wells to the positive control (vehicle-treated) wells.
-
If multiple inhibitor concentrations are used, plot percent inhibition against inhibitor concentration to calculate the IC50 value.
-
Logical Framework for Validation
The use of inhibitors with varying selectivity allows for a robust validation of which MMP is responsible for this compound cleavage in a complex biological sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 4. MMP-2/MMP-9 Fluorogenic Substrate I|cas 135662-07-6 [dcchemicals.com]
- 5. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMP2-CLEAVAGE OF DMP1 GENERATES A BIOACTIVE PEPTIDE PROMOTING DIFFERENTIATION OF DENTAL PULP STEM/PROGENITOR CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DNP-PLGMWSR and FRET-Based Substrates for Matrix Metalloproteinase Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of matrix metalloproteinase (MMP) activity is crucial for understanding disease progression and evaluating the efficacy of novel therapeutics. This guide provides a comprehensive comparison of two common types of fluorogenic substrates used in MMP activity assays: the DNP-PLGMWSR peptide and Förster Resonance Energy Transfer (FRET)-based substrates.
This comparison guide delves into the fundamental principles, performance characteristics, and experimental considerations for both substrate types, supported by quantitative data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Principle of Operation
Both this compound and FRET-based substrates rely on the principle of fluorescence quenching and dequenching upon enzymatic cleavage. However, the specific mechanisms differ.
This compound is a fluorogenic peptide substrate designed primarily for assaying the activity of MMP-2 and MMP-9.[1][2][3][4][5] Its design incorporates a 2,4-dinitrophenyl (Dnp) group, which acts as a quencher, and a tryptophan (Trp) residue, which serves as the intrinsic fluorophore. In the intact peptide, the close proximity of the Dnp group to the Trp residue quenches the tryptophan's natural fluorescence.[2][3] Upon cleavage of the peptide backbone by an active MMP, the Dnp group is separated from the Trp residue, leading to a measurable increase in fluorescence intensity. The activity of MMP-2 and MMP-9 can be quantified by monitoring the increase in tryptophan fluorescence, typically with excitation around 280 nm and emission around 360 nm.[4]
FRET-based substrates utilize the principle of Förster Resonance Energy Transfer, a mechanism involving the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor molecule (quencher) when they are in close proximity.[6][7] These substrates are synthetic peptides that contain a donor fluorophore on one side of the MMP cleavage site and a quencher molecule on the other. When the peptide is intact, the donor's fluorescence is suppressed. Enzymatic cleavage separates the donor and quencher, disrupting FRET and resulting in an increase in the donor's fluorescence emission.[6][8] A wide variety of donor-acceptor pairs are available, such as Mca/Dnp, Edans/Dabcyl, and 5-FAM/QXL™520, offering a broad range of spectral properties to suit different experimental setups.[6][9][10]
Performance Comparison
The choice between this compound and a FRET-based substrate often depends on the specific MMP of interest, the required sensitivity, and the potential for experimental artifacts.
| Feature | This compound | FRET-Based Substrates |
| Principle | Intramolecular quenching of intrinsic tryptophan fluorescence by a Dnp group. | Förster Resonance Energy Transfer (FRET) between an external donor fluorophore and an acceptor/quencher. |
| Primary Targets | MMP-2 and MMP-9.[1][2][3][4][5] | Can be designed for specific MMPs or for broad-spectrum MMP activity.[7] |
| Fluorophore | Tryptophan (intrinsic). | Various external fluorophores (e.g., Mca, Edans, 5-FAM).[6][9][10] |
| Quencher | Dinitrophenol (Dnp). | Various quenchers (e.g., Dnp, Dabcyl, QXL™520).[6][9] |
| Excitation (nm) | ~280 | Varies with fluorophore (e.g., Mca: ~325, Edans: ~340, 5-FAM: ~490).[6][9][11] |
| Emission (nm) | ~360 | Varies with fluorophore (e.g., Mca: ~393, Edans: ~490, 5-FAM: ~520).[6][9][11] |
| Advantages | Utilizes intrinsic amino acid fluorescence. | High sensitivity, tunable spectral properties, potential for higher specificity through peptide sequence optimization.[9][12] |
| Disadvantages | Lower wavelength excitation/emission may lead to higher background from biological samples. Limited to MMPs that cleave the specific PLGMWSR sequence. | Potential for inner filter effects at high substrate concentrations.[13] Susceptible to interference from fluorescent compounds in the sample.[6] |
Experimental Protocols
General Assay Principle for MMP Activity
The fundamental workflow for measuring MMP activity using either this compound or a FRET-based substrate is similar. It involves the incubation of the active enzyme with the substrate and monitoring the change in fluorescence over time.
Caption: A generalized workflow for measuring MMP activity using fluorogenic substrates.
Experimental Protocol for this compound
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Reconstitute this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1-10 mM.
-
Prepare a solution of active MMP-2 or MMP-9 in assay buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add the active MMP-2 or MMP-9 solution.
-
Add assay buffer to bring the volume to the desired level.
-
Initiate the reaction by adding the this compound substrate to a final concentration typically in the low micromolar range.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity at an excitation wavelength of ~280 nm and an emission wavelength of ~360 nm over time.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be calculated based on a standard curve generated with a known concentration of free tryptophan.
-
Experimental Protocol for a Generic FRET-Based Substrate (e.g., Mca/Dnp)
-
Reagent Preparation:
-
Prepare an appropriate assay buffer (e.g., 50 mM HEPES, 10 mM CaCl₂, 1 M NaCl, 0.05% Brij-35, pH 7.0).
-
Reconstitute the FRET substrate in DMSO to a stock concentration of 1-10 mM.
-
Prepare a solution of the active MMP of interest in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the active MMP solution.
-
Add assay buffer to the desired final volume.
-
Start the reaction by adding the FRET substrate to a final concentration typically ranging from 1-10 µM.
-
Immediately transfer the plate to a fluorescence plate reader equilibrated at 37°C.
-
Measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen FRET pair (e.g., Ex/Em = 325/393 nm for Mca/Dnp) over a set period.[11]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal increase.
-
For inhibitor screening, compare the rates of reaction in the presence and absence of the test compounds.
-
Signaling Pathway and Cleavage Mechanism
The core of these assays is the enzymatic cleavage of the peptide substrate by an MMP. The following diagram illustrates this fundamental process.
Caption: The basic principle of MMP-mediated cleavage of a fluorogenic substrate.
Logical Relationship for Substrate Selection
The selection between this compound and a FRET-based substrate can be guided by a set of experimental considerations.
Caption: A decision-making flowchart for selecting between this compound and FRET substrates.
Conclusion
Both this compound and FRET-based substrates are valuable tools for the continuous monitoring of MMP activity. This compound offers a straightforward assay for MMP-2 and MMP-9 using the intrinsic fluorescence of tryptophan. FRET-based substrates, on the other hand, provide greater versatility in terms of target specificity and spectral properties, often with enhanced sensitivity. The choice between these substrates should be based on the specific research question, the MMPs being investigated, and the instrumentation available. For broad applicability and the potential for higher sensitivity and specificity, FRET-based substrates are often favored. However, for focused studies on MMP-2 and MMP-9 where a simple, cost-effective solution is desired, this compound remains a viable option.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MMP-2/MMP-9 Fluorogenic Substrate I|cas 135662-07-6 [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg-OH (MMP-2 / MMP-9 Substrate) - Echelon Biosciences [echelon-inc.com]
- 5. MMP-2/MMP-9 Substrate I, Fluorogenic A fluorogenic substrate for both the 72 kDa human fibroblast gelatinase (HFG; MMP-2) and the 92 kDa human neutrophil gelatinase (HNG; MMP-9). | Sigma-Aldrich [sigmaaldrich.com]
- 6. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MMP Green™ substrate | AAT Bioquest [aatbio.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. biozyme-inc.com [biozyme-inc.com]
- 11. bachem.com [bachem.com]
- 12. MMP assays – activity measurement | Eurogentec [eurogentec.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Establishing the Limit of Detection for Dnp-PLGMWSR and Alternative MMP Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Dnp-PLGMWSR assay with alternative methods for the detection of Matrix Metalloproteinase (MMP) activity, with a focus on establishing the limit of detection (LOD). Understanding the sensitivity of these assays is critical for accurate quantification of MMP activity in various research and drug development applications. This document offers a detailed overview of experimental protocols, comparative performance data, and the underlying principles of each technique.
Introduction to MMP Detection Assays
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix. Their activity is implicated in both physiological processes and pathological conditions, including cancer metastasis and arthritis. Consequently, the sensitive and accurate measurement of MMP activity is of significant interest.
The this compound assay is a fluorogenic method that utilizes a specific peptide substrate, Dnp-Pro-Leu-Gly-Met-Trp-Ser-Arg (this compound), to detect the activity of MMP-2 and MMP-9.[1][2] The peptide is labeled with a 2,4-dinitrophenyl (Dnp) group, which quenches the intrinsic fluorescence of the tryptophan (Trp) residue.[2][3] Cleavage of the peptide by MMP-2 or MMP-9 separates the quencher from the fluorophore, resulting in an increase in fluorescence that is proportional to the enzyme activity.[2]
This guide compares the this compound assay with two common alternatives: Gelatin Zymography and other Fluorescence Resonance Energy Transfer (FRET) based assays.
Comparative Analysis of MMP Assay Performance
The selection of an appropriate MMP assay depends on the specific requirements of the experiment, including the desired sensitivity, throughput, and the specific MMPs of interest. The following table summarizes the key performance characteristics of the this compound assay and its alternatives.
| Assay Type | Principle | Target MMPs | Reported Limit of Detection (LOD) | Throughput | Quantitative |
| This compound Assay | Fluorogenic (FRET) | MMP-2, MMP-9[1] | Not explicitly found in search results | High | Yes |
| Gelatin Zymography | Substrate degradation in-gel | Gelatinases (e.g., MMP-2, MMP-9)[4] | ~10 pg for MMP-2[4] | Low | Semi-quantitative |
| Commercial FRET Kits | Fluorogenic (FRET) | Various MMPs | 15 ng/mL (MMP-2)[5], 0.25 ng/mL (MMP-9)[6] | High | Yes |
| Immunocapture FRET Assay | Antibody capture + FRET | Specific MMPs | Low picogram to sub-nanogram range[7] | Medium to High | Yes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are the protocols for determining the limit of detection for the this compound assay and gelatin zymography.
Determining the Limit of Detection for the this compound Fluorometric Assay
This protocol outlines the steps to determine the lowest concentration of MMP-2 or MMP-9 that can be reliably detected using the this compound substrate.
Materials:
-
Recombinant active MMP-2 or MMP-9
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 280 nm, Emission: 360 nm)
Procedure:
-
Enzyme Dilution Series: Prepare a serial dilution of the active MMP enzyme (e.g., MMP-2 or MMP-9) in assay buffer. The concentration range should span from expected detectable levels down to zero. A typical starting concentration might be in the nanomolar range, with 2-fold serial dilutions.
-
Blank Preparation: Prepare multiple wells containing only the assay buffer and the this compound substrate. These will serve as the blank controls to determine background fluorescence.
-
Substrate Preparation: Prepare a working solution of the this compound substrate in the assay buffer at the desired final concentration (typically in the micromolar range).
-
Assay Reaction: To each well of the 96-well plate, add the diluted enzyme standards and the blank controls. Initiate the reaction by adding the this compound substrate solution to all wells.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) and protect it from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a set period (e.g., 60 minutes) using a fluorescence microplate reader with excitation at 280 nm and emission at 360 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence readings of each enzyme standard at each time point.
-
Plot the initial reaction velocity (rate of fluorescence increase) against the enzyme concentration.
-
The Limit of Detection (LOD) is typically calculated as the concentration of enzyme that gives a signal equal to the mean of the blank signal plus three times the standard deviation of the blank signal (LOD = 3 * σ_blank / slope of the calibration curve).[8]
-
Gelatin Zymography Protocol
Gelatin zymography is a highly sensitive technique for detecting gelatinolytic MMPs.[9]
Materials:
-
Polyacrylamide gel containing gelatin (e.g., 1 mg/mL)
-
SDS-PAGE running buffer
-
Sample buffer (non-reducing)
-
Renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation: Prepare protein samples (e.g., cell culture supernatants, tissue lysates) in non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and perform electrophoresis under non-reducing conditions.
-
Renaturation: After electrophoresis, wash the gel in renaturing buffer with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubation: Incubate the gel in developing buffer at 37°C for a period of several hours to overnight. During this time, the gelatinases will digest the gelatin in the gel.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatin degradation appear against a blue background.
-
Image Analysis: The areas of enzymatic activity will appear as clear bands. The size and intensity of the bands can be quantified using densitometry software.
Visualizing the this compound Assay Principle
The following diagram illustrates the fundamental mechanism of the this compound fluorogenic assay.
Caption: this compound assay mechanism.
Experimental Workflow for LOD Determination
The logical flow for determining the limit of detection for a fluorometric MMP assay is depicted below.
References
- 1. MMP-2/MMP-9 Fluorogenic Substrate I|cas 135662-07-6 [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. SensoLyte® 520 MMP-2 Assay Kit Fluorimetric - 1 kit, FRET Protease activity, 1 kit | Labscoop [labscoop.com]
- 6. Dual mode fluorometric and colorimetric detection of matrix metalloproteinase MMP-9 as a cancer biomarker based on AuNPs@gelatin/AuNCs nanocomposite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Reappraisal of Quantitative Gel Zymography for Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Dnp-PLGMWSR: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with specialized chemical reagents. This guide provides essential, immediate safety and logistical information for handling Dnp-PLGMWSR, a fluorogenic substrate for matrix metalloproteinase-2 (MMP-2) and MMP-9.[1][2][3][4][5][6] Adherence to these procedural steps will minimize risk and ensure the integrity of your experiments.
This compound is a peptide, and like many peptides, it is supplied as a lyophilized powder and may be hygroscopic.[7][8] The dinitrophenyl (Dnp) group is a key functional component, but it also necessitates careful handling due to the general reactivity of such compounds. While a specific Safety Data Sheet (SDS) for this compound was not found, a review of safety information for similar dinitrophenylated peptides indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS).[9] However, standard laboratory precautions should always be observed.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when handling this compound in its lyophilized form and in solution. The following table summarizes the recommended PPE for various stages of handling.
| Stage of Handling | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Primary: Disposable Nitrile Gloves (double-gloving recommended), Safety Glasses with Side Shields, Lab Coat.[10][11] - Secondary (in case of significant dust): Face shield, Respiratory protection (N95 or higher).[10][11] |
| Reconstitution and Dilution (Liquid) | - Primary: Disposable Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat.[10][11] - Secondary (if splash risk is high): Face shield.[11] |
| Experimental Use | - Primary: Disposable Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat.[10][11] |
| Spill Cleanup | - Primary: Chemical-resistant gloves (e.g., thicker nitrile or neoprene), Safety Goggles, Lab Coat. - Secondary (for large spills): Respiratory protection, disposable shoe covers. |
| Waste Disposal | - Primary: Disposable Nitrile Gloves, Safety Glasses with Side Shields, Lab Coat.[10][11] |
Operational Plan: A Step-by-Step Workflow
Following a structured workflow is essential for both safety and experimental success. The diagram below outlines the key steps for handling this compound from receipt to disposal.
Caption: Operational Workflow for this compound Handling.
Experimental Protocols: Detailed Methodologies
1. Reconstitution of Lyophilized this compound:
-
Objective: To prepare a stock solution from the lyophilized powder.
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.[7][8]
-
Don appropriate PPE as outlined in the table above.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial in a chemical fume hood or a designated containment area.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Recap the vial tightly and vortex gently until the peptide is completely dissolved.
-
Visually inspect the solution to ensure there are no particulates.
-
2. Aliquoting and Storage:
-
Objective: To prepare single-use aliquots to maintain the stability of the stock solution.
-
Procedure:
-
Dispense the reconstituted this compound stock solution into smaller, single-use microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.[12] Avoid repeated freeze-thaw cycles.[12][13]
-
Disposal Plan: Ensuring a Safe Laboratory Environment
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory.
-
Unused Solutions: Unused or expired solutions of this compound should be disposed of in a designated, labeled hazardous chemical waste container. Do not pour down the drain.
-
Contaminated Consumables: All consumables that have come into contact with this compound, including pipette tips, microcentrifuge tubes, and gloves, should be placed in a designated solid chemical waste container.
-
Empty Vials: Empty vials should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected in the hazardous chemical waste container. The rinsed vial can then be disposed of in the appropriate laboratory glass waste.
Spill Management: A Decision-Making Framework
In the event of a spill, a calm and methodical response is necessary. The following diagram provides a decision-making framework for handling spills of this compound.
Caption: this compound Spill Response Plan.
By implementing these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their valuable research.
References
- 1. MMP-2/MMP-9 Fluorogenic Substrate I|cas 135662-07-6 [dcchemicals.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (trifluoroacetate salt) | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]
- 5. targetmol.cn [targetmol.cn]
- 6. glpbio.com [glpbio.com]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
